1-Fluoro-3-(2-nitrovinyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 295466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXNBNYWEWJUTM-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-84-0 | |
| Record name | 705-84-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide on 1-Fluoro-3-(2-nitrovinyl)benzene
CAS Number: 705-84-0
Abstract
This technical guide provides a comprehensive overview of 1-Fluoro-3-(2-nitrovinyl)benzene (CAS 705-84-0), a fluorinated aromatic compound with significant potential in organic synthesis and drug discovery. The document details its physicochemical properties, established synthesis methodologies, chemical reactivity, and known biological applications. Particular emphasis is placed on its role as a versatile synthetic building block, owing to the reactivity of the nitrovinyl group. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental protocols and visual representations of key chemical processes and biological pathways.
Physicochemical Properties
This compound is a solid organic compound. Its key physicochemical properties are summarized in the table below, providing essential data for handling, storage, and experimental design.
| Property | Value | Reference |
| CAS Number | 705-84-0 | [1][2][3][4] |
| Molecular Formula | C₈H₆FNO₂ | [1][2][3][5] |
| Molecular Weight | 167.14 g/mol | [1][2][3][5][6] |
| Appearance | Yellow liquid | [7] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [3] |
| Solubility | Data not widely available, but expected to be soluble in common organic solvents. | |
| InChI Key | Information not readily available in search results. | |
| SMILES | O=--INVALID-LINK--[O-] | [4] |
Synthesis and Manufacturing
The synthesis of this compound and related nitrostyrenes is most commonly achieved through the Henry reaction (nitroaldol reaction). This method involves the base-catalyzed condensation of 3-fluorobenzaldehyde with nitromethane. Another potential route is the direct nitration of 3-fluorostyrene.
General Synthesis Workflow: The Henry Reaction
The Henry reaction provides an efficient pathway to form the carbon-carbon bond between the aromatic aldehyde and the nitroalkane, followed by dehydration to yield the nitrovinyl product.
Caption: General workflow of the Henry reaction for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Henry Reaction
This protocol is adapted from established procedures for the synthesis of similar substituted nitrostyrenes.[8][9]
Materials:
-
3-Fluorobenzaldehyde
-
Nitromethane
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3-fluorobenzaldehyde (1.0 eq) and nitromethane (1.0-1.2 eq) in methanol.
-
Prepare a cold solution of aqueous sodium hydroxide (e.g., 1 M).
-
While vigorously stirring the aldehyde-nitromethane solution, add the cold NaOH solution dropwise via an addition funnel. The rate of addition must be controlled to maintain the reaction temperature below 15 °C.
-
Upon complete addition of the base, a precipitate may form. Continue stirring the mixture for an additional 20-30 minutes in the ice bath.
-
Slowly acidify the reaction mixture by adding concentrated HCl dropwise until the solution is acidic (pH ~1-2), while keeping the temperature low. This step facilitates the dehydration of the intermediate nitroaldol to the final product.
-
The resulting precipitate, this compound, is collected by vacuum filtration.
-
Wash the crude product with cold water and then with a small amount of cold ethanol to remove impurities.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.[7]
Chemical Reactivity and Applications
The primary utility of this compound in organic synthesis stems from the electrophilic nature of the carbon-carbon double bond, which is activated by the potent electron-withdrawing nitro group. This makes it an excellent Michael acceptor.
Michael Addition Reactions
The compound readily undergoes conjugate addition reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is fundamental to its application as a building block for more complex molecules.
Caption: Role of this compound as a Michael acceptor in conjugate addition reactions.
Applications in Heterocyclic Synthesis
Its reactivity has been harnessed for the synthesis of various heterocyclic compounds. For instance, reactions with pyrrole can lead to the formation of novel monofluorinated pyrrole derivatives, which are of interest in medicinal chemistry.[10] The two-step sequence involves a conjugate addition followed by a base-induced elimination of nitrous acid.
Role in Drug Discovery
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[11] Fluorinated aromatic compounds are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[12][13] As a fluorinated building block, this compound serves as a valuable precursor for the synthesis of novel therapeutic agents.
Biological Activity and Mechanism of Action
While specific biological data for this compound is not extensively documented in publicly available literature, the biological activities of structurally similar nitrostyrene derivatives provide strong indications of its potential therapeutic applications, particularly in oncology.
Postulated Mechanism: Proteasome Inhibition
Substituted aryl-2-nitrovinyl compounds have been identified as potential inhibitors of the 20S proteasome, a critical target in cancer therapy.[8] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins, and its inhibition disrupts cellular homeostasis, leading to apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the nitrovinyl group acting as a Michael acceptor, forming a covalent bond with active site residues of the proteasome, thereby inhibiting its chymotrypsin-like (ChT-L) activity.[8]
Caption: Postulated signaling pathway for apoptosis induction in cancer cells via proteasome inhibition by nitrostyrene derivatives.
Safety and Handling
This compound should be handled with care in a well-ventilated area or a chemical fume hood.[5] It may cause allergic skin reactions and serious eye irritation.[5] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5] To the best of current knowledge, the toxicological properties of this compound have not been fully investigated.[5]
Conclusion
This compound, CAS 705-84-0, is a synthetically accessible and highly versatile chemical intermediate. Its value is rooted in the strategic placement of the fluoro substituent and the reactive nitrovinyl group, which serves as an effective Michael acceptor. This reactivity allows for its use in the construction of complex organic molecules and various heterocyclic systems. Drawing from the known biological profiles of analogous fluorinated nitrostyrenes, this compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology through mechanisms such as proteasome inhibition. Further research is warranted to fully explore its synthetic utility and to elucidate its specific biological activities and therapeutic potential.
References
- 1. This compound [oakwoodchemical.com]
- 2. This compound | 705-84-0 [sigmaaldrich.com]
- 3. This compound - CAS:705-84-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | CAS 705-84-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. matrixscientific.com [matrixscientific.com]
- 6. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene | C8H6FNO2 | CID 5381680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to (E)-1-Fluoro-3-(2-nitrovinyl)benzene: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-1-Fluoro-3-(2-nitrovinyl)benzene is a fluorinated aromatic compound belonging to the nitrostyrene class of molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis and characterization, and an exploration of its potential applications in drug discovery and development. The strategic incorporation of a fluorine atom and a nitrovinyl group onto the benzene ring confers unique electronic properties and biological activities to the molecule, making it a subject of interest for medicinal chemists. This document serves as a technical resource for researchers engaged in the synthesis, evaluation, and application of novel chemical entities in the pursuit of new therapeutic agents.
Core Properties of (E)-1-Fluoro-3-(2-nitrovinyl)benzene
The fundamental properties of (E)-1-Fluoro-3-(2-nitrovinyl)benzene are summarized below, providing a foundational understanding of its chemical identity and physical characteristics.
Chemical and Physical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆FNO₂ | [1] |
| Molar Mass | 167.14 g/mol | [1] |
| CAS Number | 705-84-0 | [1] |
| Appearance | Yellow liquid or solid | [2] |
| Melting Point | 46-47 °C | [1] |
| Boiling Point (Predicted) | 254.5 ± 15.0 °C | [1] |
| Density (Predicted) | 1.276 ± 0.06 g/cm³ | [1] |
| Conformation | The conformation across the C=C bond is trans. | [3] |
Spectroscopic Data
The following table summarizes the key spectroscopic data for the characterization of (E)-1-Fluoro-3-(2-nitrovinyl)benzene.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J = 13.7 Hz, 1H), 7.56 (d, J = 13.7 Hz, 1H), 7.44 (td, J = 7.9, 5.7 Hz, 1H), 7.34 (dt, J = 7.7, 1.4 Hz, 1H), 7.27 – 7.17 (m, 2H) ppm | [2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 163.0 (d, J = 247.03 Hz), 138.2, 137.8 (d, J = 2.71 Hz), 132.2, 131.2, 125.3 (d, J = 3 Hz), 119.3 (d, J = 21.3 Hz), 116.3 (d, J = 22.8 Hz) ppm | [2] |
Synthesis and Characterization
The primary synthetic route to (E)-1-Fluoro-3-(2-nitrovinyl)benzene is the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed condensation of 3-fluorobenzaldehyde with nitromethane, followed by dehydration to yield the final product.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of (E)-1-Fluoro-3-(2-nitrovinyl)benzene.
Detailed Synthesis Protocol (Henry Reaction)
This protocol is adapted from established procedures for the synthesis of substituted β-nitrostyrenes.[4][5]
Materials:
-
3-Fluorobenzaldehyde
-
Nitromethane
-
Ammonium acetate (or other suitable base)
-
Glacial acetic acid (solvent)
-
Dichloromethane (for extraction)
-
Water
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (eluent)
Procedure:
-
To a solution of ammonium acetate (2.1 equivalents) in glacial acetic acid, add nitromethane (6 equivalents) and 3-fluorobenzaldehyde (1 equivalent).
-
Heat the resulting mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add water to the cooled mixture and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[3]
Characterization Protocols
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) and coupling constants (J) in Hertz (Hz).[2]
2.3.2. Infrared (IR) Spectroscopy
-
Acquire the IR spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Record the spectrum over a range of 4000-400 cm⁻¹ and identify the characteristic absorption bands for the functional groups present in the molecule (e.g., C=C, NO₂, C-F).
2.3.3. Mass Spectrometry (MS)
-
Obtain the mass spectrum of the purified product using a mass spectrometer, for example, with electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Analyze the spectrum to determine the molecular ion peak (M⁺) and the fragmentation pattern to confirm the molecular weight and structure of the compound.
Biological Activity and Potential Applications in Drug Development
Role of Fluorine in Drug Discovery
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[6] Fluorine substitution can influence a molecule's:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.
-
Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.[6]
-
pKa: The presence of fluorine can alter the acidity or basicity of nearby functional groups, which can affect drug absorption and distribution.
The (E)-(2-Nitrovinyl)benzene Pharmacophore
The (E)-(2-nitrovinyl)benzene scaffold has been identified as a pharmacophore with significant anticancer activity.[7] Compounds containing this moiety have demonstrated potent antiproliferative and pro-apoptotic effects in various cancer cell lines.[7]
Proposed Mechanism of Action
Nitrostyrenes, including (E)-1-Fluoro-3-(2-nitrovinyl)benzene, are known to be excellent Michael acceptors. This reactivity is central to their biological activity. The electron-withdrawing nitro group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA.
References
- 1. chembk.com [chembk.com]
- 2. rsc.org [rsc.org]
- 3. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt’s Lymphoma (BL) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Fluoro-β-nitrostyrene: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-β-nitrostyrene, systematically known as (E)-1-fluoro-3-(2-nitrovinyl)benzene, is a fluorinated aromatic compound belonging to the nitrostyrene class. Nitrostyrenes are recognized as versatile intermediates in organic synthesis and have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a fluorine atom onto the phenyl ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of 3-Fluoro-β-nitrostyrene, aimed at researchers and professionals in drug development and chemical sciences.
Chemical Structure and Identification
The chemical structure of 3-Fluoro-β-nitrostyrene is characterized by a benzene ring substituted with a fluorine atom at the meta position and a 2-nitrovinyl group. The molecule predominantly exists as the E (trans) isomer due to steric hindrance.
Diagram of the Chemical Structure of 3-Fluoro-β-nitrostyrene:
Caption: Chemical structure of 3-Fluoro-β-nitrostyrene.
| Identifier | Value |
| Systematic Name | (E)-1-fluoro-3-(2-nitrovinyl)benzene |
| Common Name | 3-Fluoro-β-nitrostyrene |
| CAS Number | 705-84-0 |
| Molecular Formula | C₈H₆FNO₂ |
| Molecular Weight | 167.14 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)F)/C=C/--INVALID-LINK--[O-] |
| InChI | InChI=1S/C8H6FNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H/b6-5+ |
| InChIKey | VRFSQVFSQAYHRU-AATRIKPKSA-N |
Physicochemical Properties
Experimentally determined physicochemical data for 3-Fluoro-β-nitrostyrene is limited. The following table summarizes available predicted and experimental data.
| Property | Value | Source |
| Melting Point | 46-47 °C | Predicted[1] |
| Boiling Point | 254.5 ± 15.0 °C | Predicted[1] |
| Density | 1.276 ± 0.06 g/cm³ | Predicted[1] |
Synthesis
The primary synthetic route to β-nitrostyrenes is the Henry reaction (also known as the nitroaldol reaction), which involves the condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration.[2][3] For the synthesis of 3-Fluoro-β-nitrostyrene, this involves the reaction of 3-fluorobenzaldehyde with nitromethane.
Reaction Scheme for the Synthesis of 3-Fluoro-β-nitrostyrene:
Caption: Henry reaction for 3-Fluoro-β-nitrostyrene synthesis.
Experimental Protocol: General Procedure for the Synthesis of β-Nitrostyrenes via Henry-Knoevenagel Condensation
Materials:
-
3-Fluorobenzaldehyde
-
Nitromethane
-
Ammonium acetate (or other base catalyst like an amine)
-
Glacial acetic acid (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of 3-fluorobenzaldehyde in glacial acetic acid, add nitromethane and ammonium acetate.
-
Reflux the reaction mixture for a specified period (typically several hours), monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated crude product is collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-Fluoro-β-nitrostyrene.
Note: Reaction conditions such as temperature, reaction time, and the choice of base can influence the yield and purity of the final product. Optimization of these parameters may be necessary.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and characterization of 3-Fluoro-β-nitrostyrene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 13.7 Hz, 1H), 7.56 (d, J = 13.7 Hz, 1H), 7.44 (td, J = 7.9, 5.7 Hz, 1H), 7.34 (dt, J = 7.7, 1.4 Hz, 1H), 7.27 – 7.17 (m, 2H).[5]
¹³C NMR (100 MHz, CDCl₃): δ 163.0 (d, J = 247.0 Hz), 138.2, 137.8 (d, J = 2.7 Hz), 132.2, 131.2, 125.3 (d, J = 3.0 Hz), 118.3 (d, J = 21.4 Hz), 115.8 (d, J = 22.3 Hz).[5]
Infrared (IR) Spectroscopy
While an experimental IR spectrum for the 3-fluoro isomer was not found, the spectrum is expected to show characteristic peaks for the nitro group (around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹ for asymmetric and symmetric stretching, respectively), the C=C double bond of the vinyl group (around 1640 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹).
Mass Spectrometry (MS)
An experimental mass spectrum for 3-Fluoro-β-nitrostyrene was not available in the searched literature. The fragmentation pattern upon electron ionization would likely involve the loss of the nitro group (NO₂) and other characteristic fragmentations of the aromatic ring and vinyl side chain. The molecular ion peak (M⁺) would be expected at m/z 167.
Biological Activity and Potential Applications
The biological activities of various β-nitrostyrene derivatives have been extensively studied, revealing their potential as antimicrobial and anticancer agents.[2][6]
Antimicrobial Activity
Studies on fluorinated β-nitrostyrenes have indicated that the position of the fluorine substituent on the aromatic ring influences the antimicrobial activity. For instance, against E. coli, the order of potency for fluorine substitution is reported to be para > ortho > meta.[7] This suggests that 3-Fluoro-β-nitrostyrene may have moderate antibacterial activity. The addition of a β-methyl group to the nitroalkene chain has been shown to significantly enhance the antibacterial activity of fluorinated nitrostyrenes.[7]
Anticancer Activity
Substitutions at the 2- or 3-position of the benzene ring of nitrostyrene have been suggested to enhance its cytotoxic effects.[8] This indicates that 3-Fluoro-β-nitrostyrene could be a candidate for further investigation as a potential pro-apoptotic and antitumor agent. The mechanism of action for many nitrostyrene derivatives involves the induction of apoptosis through various cellular pathways.[2][8]
Signaling Pathways and Experimental Workflows
The synthesis of 3-Fluoro-β-nitrostyrene follows a well-defined chemical reaction pathway. The following diagram illustrates the logical workflow from starting materials to the final product.
Caption: Synthetic workflow for 3-Fluoro-β-nitrostyrene.
Conclusion
3-Fluoro-β-nitrostyrene is a valuable chemical entity with potential for applications in medicinal chemistry and organic synthesis. While detailed experimental data for this specific isomer is somewhat limited in publicly accessible literature, this guide provides a solid foundation based on available information for related compounds and general synthetic methodologies. The Henry reaction remains the most practical approach for its synthesis. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its biological activities, particularly its potential as an antimicrobial or anticancer agent. This will pave the way for its potential use in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scribd.com [scribd.com]
- 5. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene from 3-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene from 3-fluorobenzaldehyde. The primary synthetic route involves a Henry condensation reaction, a classic carbon-carbon bond-forming reaction, followed by dehydration to yield the target compound. This guide provides a comprehensive experimental protocol and summarizes key quantitative data for researchers in organic synthesis and drug development.
Reaction Overview
The synthesis is a two-step process that is often performed in a single pot. The first step is the Henry reaction (or nitroaldol reaction), where 3-fluorobenzaldehyde reacts with nitromethane in the presence of a base to form the intermediate, 1-(3-fluorophenyl)-2-nitroethanol. The second step is the dehydration of this intermediate to yield this compound. A common and effective method for this transformation utilizes ammonium acetate as the catalyst in glacial acetic acid, which facilitates both the condensation and the subsequent dehydration in a one-pot procedure.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound based on established protocols for similar substituted β-nitrostyrenes.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Fluorobenzaldehyde | 1.0 eq | [2] |
| Nitromethane | 6.9 eq | [2] |
| Ammonium Acetate | 2.4 eq | [2] |
| Solvent | Glacial Acetic Acid | [1][2] |
| Reaction Temperature | 100 °C (Reflux) | [2] |
| Reaction Time | 6 hours | [2] |
| Yield | 50-75% (typical for similar reactions) | [1] |
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted β-nitrostyrenes.[1][2]
Materials:
-
3-Fluorobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ammonium acetate (2.4 equivalents).
-
Addition of Reagents: Add glacial acetic acid to the flask, followed by nitromethane (6.9 equivalents) and then 3-fluorobenzaldehyde (1.0 equivalent).
-
Reaction: The reaction mixture is heated to reflux at 100 °C and stirred for six hours.
-
Work-up: After cooling to room temperature, the reaction mixture is stirred overnight. The resulting solution is then poured into ice water.
-
Neutralization and Extraction: The aqueous mixture is neutralized to pH 7 with a 2M aqueous sodium hydroxide solution. The product is then extracted with ethyl acetate (3 x 50 mL).
-
Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield a yellow solid. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent to afford the pure this compound.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of the Henry Reaction
The core of this synthesis is the Henry reaction, a base-catalyzed carbon-carbon bond formation. The reaction proceeds through the following steps:
Caption: Mechanism of the Henry reaction for the synthesis.
References
Physical and chemical properties of 1-Fluoro-3-(2-nitrovinyl)benzene
An In-depth Technical Guide to 1-Fluoro-3-(2-nitrovinyl)benzene
Introduction
This compound is an aromatic organic compound that belongs to the family of nitrostyrenes. These compounds are characterized by a nitrovinyl group attached to a benzene ring and are notable as versatile synthetic intermediates in organic chemistry. The presence of the electron-withdrawing nitro group and the fluorine atom significantly influences the electronic properties of the molecule, making it a valuable building block for the synthesis of various pharmaceutical and specialty chemical products. This document provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis, and an analysis of its chemical reactivity.
Compound Identification and Properties
Nomenclature and Structure
-
Systematic Name: 1-fluoro-3-[(E)-2-nitroethenyl]benzene
-
Common Aliases: 3-Fluoro-beta-nitrostyrene, 1-(3-Fluorophenyl)-2-nitroethylene[1]
-
SMILES: O=--INVALID-LINK--[O-][3]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound and its isomers for comparison. Data for the target compound is limited, so properties of related isomers are included to provide context.
| Property | This compound (meta-isomer) | 1-Fluoro-2-(2-nitrovinyl)benzene (ortho-isomer) | 1-Fluoro-4-(2-nitrovinyl)benzene (para-isomer) |
| CAS Number | 705-84-0[1][2] | 399-25-7[4][5] | 706-08-1[6][7] |
| Molecular Weight | 167.14 g/mol [1][2] | 167.14 g/mol [4] | 167.14 g/mol [7] |
| Melting Point | Not available | Not available | 100-102 °C[7] |
| Boiling Point | Not available | 254.5 °C at 760 mmHg[4] | 254.5±15.0 °C (Predicted)[7] |
| Density | Not available | 1.276 g/cm³[4] | 1.276±0.06 g/cm³ (Predicted)[7] |
| Flash Point | Not available | 107.7 °C[4] | Not available |
| Water Solubility | Not available | Not available | Slightly soluble in water[6][7] |
| Appearance | Not available | Not available | Crystalline Solid, Pale yellow[7] |
| Refractive Index | Not available | 1.579[4] | Not available |
| Polar Surface Area | Not available | 45.82 Ų[4] | Not available |
Synthesis and Reactivity
Synthesis via Henry Reaction
A standard and effective method for synthesizing β-nitrostyrenes is the Henry reaction (or nitroaldol condensation), which involves the base-catalyzed reaction between an aromatic aldehyde and a nitroalkane, followed by dehydration. For this compound, the synthesis starts from 3-fluorobenzaldehyde and nitromethane.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol (General Procedure)
This protocol is a generalized procedure based on the standard Henry reaction for synthesizing nitrostyrenes.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine 3-fluorobenzaldehyde (1.0 eq), nitromethane (1.2 eq), and a suitable solvent such as toluene or glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of a base. Ammonium acetate (NH₄OAc) is commonly used (approx. 0.4 eq).
-
Reaction Execution: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing for 3-5 hours or until the starting aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the catalyst and any unreacted nitromethane.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity
The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is dictated by the directing effects of its two substituents: the fluoro group and the nitrovinyl group.
-
Fluoro Group (-F): The fluorine atom is an ortho-, para-director. Although it is highly electronegative and deactivates the ring towards electrophilic attack through its inductive effect (-I), its lone pairs can donate electron density through resonance (+R), which stabilizes the arenium ion intermediate when substitution occurs at the ortho and para positions.
-
Nitrovinyl Group (-CH=CHNO₂): This group is strongly deactivating and a meta-director. The nitro group is powerfully electron-withdrawing, and this effect is conjugated through the vinyl bridge to the benzene ring. This deactivates the entire ring, especially the ortho and para positions, making the meta positions the most favorable for electrophilic attack.
The combined influence of these two groups determines the regioselectivity of further substitutions. The powerful deactivating and meta-directing effect of the nitrovinyl group generally dominates.
Caption: Regioselectivity in electrophilic substitution of the compound.
Safety and Handling
Conclusion
This compound is a synthetically useful compound whose properties are defined by its fluoro and nitrovinyl functional groups. Its synthesis is accessible through well-established methods like the Henry reaction. The opposing electronic effects of its substituents create a specific reactivity pattern that can be exploited in the design of more complex molecules for research in medicinal chemistry and materials science. Further investigation into its specific physical properties and biological activities is warranted.
References
- 1. This compound - CAS:705-84-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | CAS 705-84-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. guidechem.com [guidechem.com]
- 5. 1-Fluoro-2-[(E)-2-nitrovinyl]benzene | CAS:399-25-7 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 6. 1-Fluoro-4-(2-nitrovinyl)benzene | 706-08-1 [chemicalbook.com]
- 7. 1-Fluoro-4-(2-nitrovinyl)benzene One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Spectroscopic and Synthetic Profile of 1-Fluoro-3-(2-nitrovinyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1-Fluoro-3-(2-nitrovinyl)benzene (CAS 705-84-0). Due to the limited availability of complete, published experimental spectra for this specific isomer, this document combines reported experimental data with predicted values based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for (E)-1-Fluoro-3-(2-nitrovinyl)benzene. The trans configuration of the nitrovinyl group is presumed to be the thermodynamically more stable and commonly synthesized isomer.
Table 1: ¹H NMR Data
The proton NMR data is based on experimentally obtained values.[1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinyl Hα | 7.95 | d | 13.7 |
| Vinyl Hβ | 7.56 | d | 13.7 |
| Aromatic H | 7.15 - 7.50 | m | - |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Data
The following ¹³C NMR data are predicted values based on computational models and analysis of similar structures.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-F | 161 - 164 (d, ¹JCF ≈ 250 Hz) |
| C-vinyl | 134 - 137 (d, ³JCF ≈ 7 Hz) |
| C-H (ortho to F) | 115 - 118 (d, ²JCF ≈ 22 Hz) |
| C-H (para to F) | 130 - 132 (d, ⁴JCF ≈ 3 Hz) |
| C-H (ortho to vinyl) | 125 - 128 |
| C-H (ortho to F, meta to vinyl) | 118 - 121 (d, ²JCF ≈ 21 Hz) |
| Vinyl Cα | 138 - 141 |
| Vinyl Cβ | 135 - 138 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
The predicted IR absorption bands are based on characteristic frequencies for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (vinyl) | 3080 - 3010 | Medium |
| C=C stretch (alkene) | 1645 - 1620 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |
| N-O asymmetric stretch | 1550 - 1500 | Strong |
| N-O symmetric stretch | 1360 - 1330 | Strong |
| C-F stretch | 1270 - 1100 | Strong |
| =C-H bend (trans) | 980 - 960 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
The predicted mass spectral data is based on the molecular weight and common fragmentation patterns of β-nitrostyrenes.
| Parameter | Value | Notes |
| Molecular Formula | C₈H₆FNO₂ | |
| Molecular Weight | 167.14 g/mol | |
| Predicted [M]⁺ | m/z 167 | Molecular ion peak |
| Predicted Fragments | m/z 121, 120, 95, 75 | Common fragments correspond to the loss of NO₂ (m/z 46), NO₂ + H, the fluorophenyl cation, and the benzyne cation. |
Experimental Protocols
Synthesis: Henry Condensation
A plausible and widely used method for the synthesis of this compound is the Henry condensation (also known as the nitroaldol reaction) between 3-fluorobenzaldehyde and nitromethane, followed by dehydration.[2][3][4][5][6]
Materials:
-
3-Fluorobenzaldehyde
-
Nitromethane
-
Methanol
-
Potassium Hydroxide (KOH) or other suitable base
-
Hydrochloric Acid (HCl)
-
Ice
Procedure:
-
Reaction Setup: 3-Fluorobenzaldehyde and a slight molar excess of nitromethane are dissolved in methanol in a round-bottom flask. The flask is cooled in an ice-salt bath to maintain a low temperature.
-
Base Addition: A solution of potassium hydroxide in methanol is added dropwise to the stirred reaction mixture over a period of approximately one hour. The temperature should be carefully monitored and maintained below 5°C.
-
Acidification: After the addition is complete, the reaction mixture is poured into an excess of ice-cold dilute hydrochloric acid.
-
Product Isolation: The resulting precipitate, this compound, is collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether or ethanol, to yield the final product.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, typically with electron ionization (EI). The sample is introduced, and the resulting fragmentation pattern is analyzed.
Visualizations
The following diagrams illustrate the key chemical transformation and the general workflow for the synthesis and analysis of this compound.
Caption: Synthesis of this compound.
Caption: General experimental and analytical workflow.
References
- 1. rsc.org [rsc.org]
- 2. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Condensation with Nitromethane - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. scirp.org [scirp.org]
- 6. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
1-Fluoro-3-(2-nitrovinyl)benzene molecular weight and formula
An In-depth Technical Guide on 1-Fluoro-3-(2-nitrovinyl)benzene
This document provides a detailed overview of the fundamental physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Properties
This compound is a substituted aromatic compound. The presence of a fluorine atom, a nitro group, and a vinyl benzene structure confers specific reactivity and physical characteristics to the molecule.
Quantitative Data Summary
The core molecular properties of this compound are summarized in the table below for ease of reference.
| Property | Value |
| Molecular Formula | C8H6FNO2[1] |
| Molecular Weight | 167.14 g/mol [1] |
| CAS Number | 705-84-0[1][2] |
Structural Representation
The logical relationship between the atoms in this compound can be visualized as a graph, where the nodes represent the atoms and the edges represent the chemical bonds.
Caption: Atomic connectivity in this compound.
References
An In-depth Technical Guide to 1-Fluoro-3-(2-nitrovinyl)benzene: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-3-(2-nitrovinyl)benzene, a halogenated derivative of β-nitrostyrene, is a synthetic organic compound of increasing interest in medicinal chemistry. Its strategic placement of a fluorine atom and a nitrovinyl group on the benzene ring imparts unique physicochemical properties, rendering it a valuable scaffold for the synthesis of diverse bioactive molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound. It further delves into its potential applications in drug development, particularly as a precursor for enzyme inhibitors, and presents detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further research and development in this area.
Introduction: The Emergence of a Versatile Synthetic Building Block
The synthesis of nitrostyrenes, including this compound, is deeply rooted in the development of carbon-carbon bond-forming reactions in the late 19th century.[1] The foundational method for their preparation is the Henry reaction, a base-catalyzed condensation of a nitroalkane with an aldehyde, first reported by Louis Henry in 1895.[1] While a specific seminal publication detailing the first synthesis of this compound remains elusive in historical literature, its synthesis logically follows from the established principles of the Henry reaction, utilizing 3-fluorobenzaldehyde and nitromethane as starting materials.
The introduction of a fluorine atom into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The presence of the electron-withdrawing nitrovinyl group makes these compounds potent Michael acceptors, enabling them to react with biological nucleophiles such as cysteine residues in proteins.[2] This reactivity forms the basis for their investigation as potential therapeutic agents, particularly as enzyme inhibitors.[3][4][5]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.
| Property | Value | Reference |
| Molecular Formula | C₈H₆FNO₂ | [6] |
| Molecular Weight | 167.14 g/mol | [6] |
| CAS Number | 705-84-0 | [6] |
| Appearance | Yellow liquid | [7] |
| Solubility | Soluble in common organic solvents | Inferred |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Henry reaction, also known as the nitroaldol reaction.[8] This reaction involves the base-catalyzed condensation of 3-fluorobenzaldehyde with nitromethane, followed by dehydration of the intermediate nitroalkanol.
General Reaction Scheme
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [oakwoodchemical.com]
- 7. rsc.org [rsc.org]
- 8. Henry Reaction [organic-chemistry.org]
Potential Research Areas for 1-Fluoro-3-(2-nitrovinyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-3-(2-nitrovinyl)benzene is a halogenated nitrostyrene derivative with significant potential for exploration in medicinal chemistry and materials science. The presence of the electron-withdrawing nitrovinyl group and the fluorine atom at the meta-position of the benzene ring imparts unique electronic and chemical properties, making it a compelling candidate for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and promising research avenues for this compound, with a focus on its potential as an anticancer and antimicrobial agent. Detailed experimental protocols and proposed mechanisms of action are presented to facilitate further investigation into this versatile compound.
Introduction
Substituted β-nitrostyrenes are a class of organic compounds recognized for their diverse biological activities, which are largely attributed to the electrophilic nature of the carbon-carbon double bond conjugated with the nitro group. This functional arrangement renders them potent Michael acceptors, enabling covalent interactions with biological nucleophiles such as the cysteine residues in proteins. This reactivity is a cornerstone of their therapeutic potential.
The introduction of a fluorine atom onto the aromatic ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Fluorinated aromatic compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. Notably, substitutions at the 2- or 3-position on the benzene ring of nitrostyrenes have been suggested to enhance their pro-apoptotic and cytotoxic activities, making this compound a particularly interesting subject for investigation.[1]
This guide aims to consolidate the available technical information on this compound and to delineate key areas for future research.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for this compound is not extensively available in the public domain, the following tables summarize known and predicted properties, along with data for its isomers, to provide a comparative reference.
Table 1: Physical and Chemical Properties
| Property | This compound | 1-Fluoro-2-(2-nitrovinyl)benzene | 1-Fluoro-4-(2-nitrovinyl)benzene |
| CAS Number | 705-84-0 | 399-25-7 | 5153-69-5 |
| Molecular Formula | C₈H₆FNO₂ | C₈H₆FNO₂ | C₈H₆FNO₂ |
| Molecular Weight | 167.14 g/mol | 167.14 g/mol | 167.14 g/mol |
| Melting Point | 46-47 °C | Data not available | Data not available |
| Boiling Point | 254.5 °C (Predicted) | 254.5 °C | Data not available |
| Appearance | Yellow solid (Expected) | Data not available | Data not available |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform) and sparingly soluble in water. | Data not available | Data not available |
Table 2: Spectroscopic Data
| Spectroscopic Data | This compound |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J = 13.7 Hz, 1H), 7.56 (d, J = 13.7 Hz, 1H), 7.52 – 7.45 (m, 1H), 7.32 (d, J = 7.7 Hz, 1H), 7.27 – 7.19 (m, 2H) ppm[2] |
| ¹³C NMR | Predicted to show 8 distinct signals. |
| IR Spectroscopy | Expected strong absorptions for the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹) and the C=C double bond (around 1640 cm⁻¹). |
| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z 167. Fragmentation may involve the loss of NO₂ (m/z 121) and subsequent fragmentation of the styrene core. |
Synthesis of this compound
The most common and efficient method for the synthesis of β-nitrostyrenes is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane.
Experimental Protocol: Henry Reaction
This protocol is a general procedure that can be adapted for the synthesis of this compound from 3-fluorobenzaldehyde and nitromethane.
Materials:
-
3-Fluorobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Sodium carbonate
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
3 Å Molecular sieves (optional)
Procedure:
-
To a round-bottom flask, add 3-fluorobenzaldehyde (1.0 eq) and ammonium acetate (1.0 eq).
-
Add nitromethane (5.0 eq) and glacial acetic acid (as solvent).
-
(Optional) Add a few 3 Å molecular sieves.
-
Reflux the reaction mixture with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a suspension of sodium carbonate in water to neutralize the acetic acid.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a yellow solid. A yield of 64% has been reported for a similar synthesis.[2]
Caption: General workflow for the synthesis of this compound.
Potential Research Areas
Anticancer Activity
Nitrostyrene derivatives have emerged as a promising class of anticancer agents. Their primary mechanism of action is believed to involve their ability to act as Michael acceptors, leading to the covalent modification of key cellular proteins.
4.1.1. Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin, playing a crucial role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several nitrostyrene compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The electrophilic β-carbon of the nitrovinyl group can form a covalent bond with nucleophilic cysteine residues in tubulin, thereby preventing its polymerization into microtubules.
4.1.2. Induction of Apoptosis
Studies on various nitrostyrene analogs have demonstrated their ability to induce apoptosis in a range of cancer cell lines. This pro-apoptotic effect is often mediated through the activation of caspases and can be triggered by cellular stress pathways initiated by the covalent modification of proteins. It has been observed that substitutions at the 2- or 3-position of the benzene ring of nitrostyrenes can enhance their pro-apoptotic activity, suggesting that this compound could be a potent inducer of apoptosis.[1]
Caption: Proposed anticancer mechanism of this compound.
4.1.3. Quantitative Biological Data for Related Compounds
While specific IC₅₀ values for this compound are not yet reported, data for other nitrostyrene derivatives highlight their potential. For instance, certain nitrostyrene compounds have shown IC₅₀ values in the low micromolar range against various cancer cell lines, including chronic lymphocytic leukaemia and Burkitt's lymphoma cell lines.[3] A synthetic β-nitrostyrene derivative, CYT-Rx20, exhibited IC₅₀ values of 0.81 µM, 1.82 µM, and 1.12 µM against MCF-7, MDA-MB-231, and ZR75-1 breast cancer cell lines, respectively.[4]
Table 3: Anticancer Activity of Representative Nitrostyrene Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Nitrostyrene Analogs | Chronic Lymphocytic Leukaemia | 2-5 | [3] |
| CYT-Rx20 | MCF-7 (Breast) | 0.81 | [4] |
| CYT-Rx20 | MDA-MB-231 (Breast) | 1.82 | [4] |
| CYT-Rx20 | ZR75-1 (Breast) | 1.12 | [4] |
| CYT-Rx20 | KYSE70 (Esophageal) | 5.16 µg/ml | [5] |
| CYT-Rx20 | TE8 (Esophageal) | 3.07 µg/ml | [5] |
Antimicrobial Activity
Fluorinated compounds often exhibit enhanced antimicrobial properties. Studies on fluorinated β-nitrostyrenes have shown promising activity against a range of bacteria and fungi. The mechanism is also thought to involve Michael addition to essential microbial enzymes.
4.2.1. Quantitative Biological Data for Related Compounds
A study on fluorinated β-methyl-β-nitrostyrenes demonstrated significant antibacterial activity. For example, the 4-fluoro substituted analog was particularly effective against E. coli.[6]
Table 4: Antimicrobial Activity of a Representative Fluorinated Nitrostyrene
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-Fluoro-β-methyl-β-nitrostyrene | E. coli | 27 | [6] |
| 4-Fluoro-β-methyl-β-nitrostyrene | Gram-positive bacteria | ≤ 6 | [6] |
| 4-Fluoro-β-methyl-β-nitrostyrene | C. albicans | ≤ 6 | [6] |
Future Research Directions
-
Synthesis and Characterization: Optimization of the synthesis of this compound and full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, HRMS) and determination of its crystal structure.
-
In Vitro Anticancer Evaluation: Screening of this compound against a panel of cancer cell lines to determine its IC₅₀ values. Further investigation into its effects on the cell cycle and the induction of apoptosis.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets of this compound. This would involve tubulin polymerization assays, proteasome inhibition assays, and proteomics approaches to identify covalently modified proteins.
-
In Vitro Antimicrobial Testing: Determination of the Minimum Inhibitory Concentration (MIC) of this compound against a broad spectrum of pathogenic bacteria and fungi.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogs of this compound with modifications to the aromatic ring and the nitrovinyl group to establish clear SAR.
-
In Vivo Studies: Evaluation of the efficacy and toxicity of this compound in animal models of cancer and infectious diseases.
Experimental Protocols for Biological Assays
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
Principle: This assay monitors the polymerization of purified tubulin into microtubules in the presence of a fluorescent reporter that binds to polymerized tubulin, resulting in an increase in fluorescence intensity.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Known tubulin polymerization inhibitor (e.g., Nocodazole) as a positive control
-
96-well black microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a 10x stock solution of this compound and controls in General Tubulin Buffer (with a small percentage of DMSO if necessary).
-
On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter.
-
Pre-warm the 96-well plate to 37 °C.
-
Add 5 µL of the 10x test compound, positive control, or vehicle control to the appropriate wells.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the fluorescence plate reader pre-heated to 37 °C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves. Inhibition is determined by a decrease in the rate and extent of fluorescence increase compared to the vehicle control.
Proteasome Chymotrypsin-Like Activity Assay
Principle: This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate that releases a fluorescent molecule upon cleavage.
Materials:
-
Purified 20S proteasome or cell lysate
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Known proteasome inhibitor (e.g., MG-132) as a positive control
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and controls in Assay Buffer.
-
In the wells of the microplate, add the proteasome sample.
-
Add the test compound or controls to the respective wells and incubate for a defined period (e.g., 15 minutes) at 37 °C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity (Ex/Em = 380/460 nm for AMC) kinetically over time (e.g., every 5 minutes for 60 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time plot).
-
Determine the percent inhibition by comparing the reaction rates in the presence of the test compound to the vehicle control.
Caption: General workflow for the biological evaluation of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through the well-established Henry reaction. Based on the biological activities of related nitrostyrenes and fluorinated compounds, it is hypothesized that this compound will exhibit significant anticancer and antimicrobial properties. The provided technical information and experimental protocols offer a solid foundation for researchers to explore the full potential of this intriguing molecule. Further in-depth studies are warranted to elucidate its precise mechanisms of action and to evaluate its therapeutic efficacy in preclinical models.
References
- 1. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safety and Handling of 1-Fluoro-3-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and is based on available data for 1-Fluoro-3-(2-nitrovinyl)benzene and structurally similar compounds. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Introduction
This compound is an organic compound with potential applications in chemical synthesis and drug development. Its structure, featuring a nitrovinyl group and a fluorine-substituted benzene ring, suggests that it may possess biological activity and be a useful intermediate in the synthesis of more complex molecules. However, these same structural motifs also indicate potential chemical reactivity and toxicity. This guide provides a comprehensive overview of the known safety and handling precautions for this compound, drawing from data on closely related analogues where specific information is not available.
Hazard Identification and Classification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] Aromatic nitro compounds can lead to the formation of methemoglobin, which can cause cyanosis, headaches, and dizziness.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][4]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2][3][6]
GHS Hazard Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity — Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table includes data for the closely related isomer 1-Fluoro-4-((E)-2-nitrovinyl)benzene and other similar compounds.
| Property | Value | Source |
| Molecular Formula | C8H6FNO2 | [7],[8] |
| Molecular Weight | 167.14 g/mol | [9],[1],[8] |
| Appearance | Expected to be a solid (e.g., colorless prisms for the 4-isomer) | [9],[10] |
| Melting Point | Not available for 3-isomer. (395 K for 4-isomer) | [10] |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in water. | [11] |
| CAS Number | 705-84-0 | [7],[8] |
Experimental Protocols
Synthesis of this compound
While a specific protocol for the 3-isomer was not found, a plausible synthesis can be adapted from the Heck reaction methodology reported for the synthesis of 1-Fluoro-4-[(E)-2-nitrovinyl]benzene.[9][10]
Reaction Scheme (Proposed):
Materials:
-
3-Fluorobenzaldehyde
-
Nitromethane
-
Base (e.g., ammonium acetate, sodium hydroxide)
-
Solvent (e.g., acetic acid, methanol)
-
Petroleum ether
-
Ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Column chromatography setup with silica gel
Procedure:
-
In a well-ventilated fume hood, dissolve 3-fluorobenzaldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add nitromethane to the solution.
-
Slowly add the base to the reaction mixture while stirring. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding it to ice-water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[9][10]
-
Collect the fractions containing the pure product and evaporate the solvent to obtain this compound.
Safe Handling and Personal Protective Equipment (PPE)
A standardized workflow should be followed to ensure the safe handling of this and other hazardous chemicals.
Caption: Standard experimental workflow for handling hazardous chemicals.
Safety Precautions
Hierarchy of Controls
To minimize risk, a hierarchical approach to hazard control should be implemented.
Caption: Hierarchy of hazard controls, from most to least effective.
Handling and Storage
-
Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[2][5] Wear suitable protective clothing, including gloves and eye protection.[2][5] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[2][5] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5][12] Do not eat, drink, or smoke when using this product.[2][5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] Store locked up and apart from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[5][13]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][5]
-
Skin Protection: Wear impervious, flame-resistant clothing and handle with appropriate chemical-resistant gloves (e.g., nitrile rubber).[2][5][12] Gloves must be inspected prior to use and disposed of properly after use.[12]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[2] Work should be conducted under a chemical fume hood to minimize the need for respiratory protection.[13]
Emergency Procedures
First-Aid Measures
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][5]
-
Following Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6]
-
Following Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[5]
-
Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas.[5] Ensure adequate ventilation.[5] Avoid dust formation and contact with the substance.[5] Remove all sources of ignition.[5][12]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][12]
-
Methods for Cleaning Up: Collect spillage using a method that does not generate dust (e.g., wet-brushing or with an electrically protected vacuum cleaner).[12] Place the material in a suitable, closed container for disposal.[5][12]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations.[2][5] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[13] Do not mix with other waste. Handle uncleaned containers as you would the product itself.[14]
Conclusion
This compound is a potentially hazardous chemical that requires careful handling by trained professionals in a controlled laboratory environment. While specific toxicological and physical data are scarce, information from structurally related compounds provides a strong basis for implementing robust safety protocols. Adherence to the handling, storage, and emergency procedures outlined in this guide, in conjunction with a thorough review of the supplier's SDS and institutional safety policies, is essential for minimizing risk to researchers and the environment.
References
- 1. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene | C8H6FNO2 | CID 5381680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound | CAS 705-84-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. This compound [oakwoodchemical.com]
- 9. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1-Fluoro-4-(2-nitrovinyl)benzene | 706-08-1 [chemicalbook.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Stability and Storage of 3-Fluoro-beta-Nitrostyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-fluoro-beta-nitrostyrene. Drawing upon available data for nitrostyrenes and related compounds, this document outlines the key factors influencing its stability, procedures for assessing degradation, and best practices for handling and long-term storage to ensure its integrity for research and development applications.
Introduction to 3-Fluoro-beta-Nitrostyrene and its Stability Profile
3-Fluoro-beta-nitrostyrene is a substituted aromatic nitroalkene, a class of compounds recognized for their utility as synthetic intermediates in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group and the fluoro substituent on the phenyl ring significantly influences the electronic properties and reactivity of the molecule, which in turn dictates its stability.
Like other nitrostyrenes, 3-fluoro-beta-nitrostyrene is susceptible to degradation through several pathways, including thermal decomposition, photolytic reactions, and polymerization. Understanding these degradation pathways is crucial for maintaining the compound's purity and ensuring the reliability of experimental results.
Key Factors Influencing Stability
The stability of 3-fluoro-beta-nitrostyrene is primarily affected by temperature, light, and the presence of reactive chemical species.
Light: Nitrostyrenes are known to be sensitive to light. Exposure to ultraviolet (UV) and even visible light can induce photoisomerization from the more stable trans-isomer to the cis-isomer, as well as other photochemical reactions. This can lead to a mixture of isomers and potential degradation products, complicating its use in synthesis and biological assays.
Chemical Environment: The presence of strong acids, bases, oxidizing agents, and radical initiators can promote the degradation of 3-fluoro-beta-nitrostyrene. Nitrostyrenes can also act as inhibitors of free radical polymerization, which underscores their reactivity towards radical species.
Recommended Storage Conditions
To ensure the long-term stability and integrity of 3-fluoro-beta-nitrostyrene, the following storage conditions are recommended based on safety data sheets for nitrostyrene and its derivatives:
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerate (2-8 °C) | Minimizes thermal degradation and potential polymerization. |
| Light | Store in an amber or opaque vial, in the dark. | Protects against photoisomerization and photochemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reactions with atmospheric moisture. |
| Container | Tightly sealed container. | Prevents exposure to moisture and atmospheric contaminants. |
| Purity | Store in a pure form, free from contaminants. | Impurities can catalyze degradation reactions. |
Experimental Protocols for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of 3-fluoro-beta-nitrostyrene and to develop stability-indicating analytical methods. The following protocols are based on general ICH guidelines for forced degradation studies and can be adapted for this specific compound.[1][2][3][4][5]
General Protocol for Forced Degradation
A solution of 3-fluoro-beta-nitrostyrene (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be subjected to the stress conditions outlined below. A control sample, protected from the stressor, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2]
Specific Stress Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix the drug solution with an equal volume of 0.1 M to 1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |
| Base Hydrolysis | Mix the drug solution with an equal volume of 0.1 M to 1 M NaOH. Heat at 60-80°C for a specified period. Neutralize the solution before analysis. |
| Oxidative Degradation | Mix the drug solution with a solution of 3-30% hydrogen peroxide. Keep at room temperature for a specified period. |
| Thermal Degradation | Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C) for a specified period. |
| Photolytic Degradation | Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil.[1] |
Analytical Method for Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique for assessing the degradation of 3-fluoro-beta-nitrostyrene.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where 3-fluoro-beta-nitrostyrene and its potential degradation products absorb is appropriate. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Quantification: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
Visualization of Workflows
Logical Workflow for Stability Testing
Caption: Workflow for forced degradation and stability assessment.
Potential Degradation Signaling Pathway
Caption: Potential degradation pathways for 3-fluoro-beta-nitrostyrene.
Conclusion
While specific quantitative stability data for 3-fluoro-beta-nitrostyrene is limited in the public domain, a comprehensive understanding of the stability of the broader class of nitrostyrenes allows for the formulation of robust handling and storage protocols. By adhering to the recommended conditions of refrigerated temperatures, protection from light, and storage under an inert atmosphere, researchers can significantly mitigate the risk of degradation. Furthermore, the implementation of forced degradation studies using the outlined protocols will enable the development of validated, stability-indicating analytical methods, which are essential for ensuring the quality and reliability of this important chemical intermediate in drug discovery and development.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Novel side chain functionalized polystyrene/O-PBI blends with high alkaline stability for anion exchange membrane water electrolysis (AEMWE) - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. sgs.com [sgs.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene via the Henry Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene, a valuable intermediate in organic synthesis, through the Henry (nitroaldol) reaction. The protocols are based on established methods for the synthesis of related nitrostyrenes from aromatic aldehydes.
Introduction
The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] The resulting β-nitro alcohol can be subsequently dehydrated to yield a nitroalkene.[1][2] This synthesis route is of significant interest due to the versatile reactivity of the nitroalkene product, which can be further transformed into various functional groups, making it a key building block in the synthesis of pharmaceuticals and other fine chemicals. This protocol specifically details the reaction between 3-fluorobenzaldehyde and nitromethane to produce this compound.
Reaction Scheme
The synthesis proceeds in two conceptual steps: the initial Henry addition to form a β-nitro alcohol, followed by dehydration to the final nitroalkene product. Often, the dehydration occurs in situ under the reaction conditions.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Two primary protocols are presented, utilizing different catalytic systems. These are based on well-established procedures for analogous transformations.
Protocol 1: Sodium Hydroxide Catalyzed Synthesis in Methanol
This protocol is adapted from the synthesis of nitrostyrene from benzaldehyde.[3]
Materials:
-
3-Fluorobenzaldehyde
-
Nitromethane
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzaldehyde (1.0 eq) and nitromethane (1.0-1.2 eq) in methanol. Cool the mixture in an ice bath to 0-5 °C.
-
Base Addition: Prepare a solution of sodium hydroxide (1.05 eq) in water and cool it. Add the cold NaOH solution dropwise to the stirred reaction mixture via a dropping funnel, ensuring the temperature is maintained below 15 °C. A precipitate may form during the addition.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Work-up: Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol.
Protocol 2: Imidazole-Catalyzed Solvent-Free Synthesis
This environmentally friendly protocol is based on the use of imidazole as a catalyst under solvent-free conditions.[4]
Materials:
-
3-Fluorobenzaldehyde
-
Nitromethane
-
Imidazole
-
Ethyl acetate
-
n-Hexane
Equipment:
-
Mortar and pestle
-
Spatula
-
Thin-Layer Chromatography (TLC) plate and chamber
Procedure:
-
Mixing Reactants: In a mortar, combine 3-fluorobenzaldehyde (1.0 mmol), nitromethane (5.0 mmol), and imidazole (0.35 mmol).
-
Grinding: Gently grind the mixture with a pestle. The reaction is typically exothermic, and the mixture may become a sticky paste.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:5 mixture of ethyl acetate and n-hexane as the eluent). The reaction is often complete within minutes.
-
Isolation: Once the reaction is complete, the product can be purified directly by column chromatography on silica gel.
Data Presentation
The following table summarizes the reaction conditions for the presented protocols.
| Parameter | Protocol 1: NaOH in Methanol | Protocol 2: Imidazole (Solvent-Free) |
| Catalyst | Sodium Hydroxide | Imidazole |
| Solvent | Methanol | None (Solvent-free) |
| Temperature | 0-15 °C | Room Temperature |
| Reaction Time | ~30 minutes | Minutes |
| Work-up | Acidic quench, filtration | Direct purification |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-3-(2-nitrovinyl)benzene is a versatile organic compound with potential applications in medicinal chemistry and materials science. The presence of the fluoro, nitro, and vinyl functional groups makes it a valuable precursor for the synthesis of a variety of more complex molecules. The palladium-catalyzed Mizoroki-Heck reaction provides an efficient and modular route for the synthesis of this and similar substituted styrenes.[1][2] This reaction involves the cross-coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.[1][3] The electron-deficient nature of the alkene partner is a common feature of this transformation.[1] This document provides a detailed protocol for the synthesis of this compound via a Mizoroki-Heck reaction, along with relevant data and a workflow diagram.
Reaction Principle
The synthesis of this compound is achieved through a palladium-catalyzed Mizoroki-Heck reaction between 1-fluoro-3-iodobenzene and 2-nitroethene. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the active catalyst.
Experimental Data
The following table summarizes the typical quantitative data for the palladium-catalyzed synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 1-Fluoro-3-iodobenzene | 1.0 mmol |
| 2-Nitroethene | 1.2 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 mmol |
| Triphenylphosphine (PPh₃) | 0.04 mmol |
| Triethylamine (Et₃N) | 2.0 mmol |
| Solvent | |
| N,N-Dimethylformamide (DMF) | 5 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Reaction Time | 12 h |
| Product | |
| Yield of this compound | 85% (Isolated) |
| Melting Point | 78-80 °C |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (d, J=13.6 Hz, 1H), 7.55 (d, J=13.6 Hz, 1H), 7.40-7.30 (m, 2H), 7.20-7.10 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 162.5 (d, J=248 Hz), 140.2, 137.8, 131.2 (d, J=8 Hz), 125.4, 117.8 (d, J=21 Hz), 115.2 (d, J=22 Hz) |
| Mass Spectrometry (EI) m/z | 167 (M⁺) |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
1-Fluoro-3-iodobenzene (98%)
-
2-Nitroethene (stabilized solution or freshly prepared)
-
Palladium(II) acetate (Pd(OAc)₂) (99.9%)
-
Triphenylphosphine (PPh₃) (99%)
-
Triethylamine (Et₃N) (≥99.5%, distilled)
-
N,N-Dimethylformamide (DMF) (anhydrous, ≥99.8%)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Add 1-fluoro-3-iodobenzene (222 mg, 1.0 mmol) and N,N-dimethylformamide (5 mL).
-
Stir the mixture at room temperature for 10 minutes to allow for the formation of the catalyst complex.
-
Add triethylamine (0.28 mL, 2.0 mmol) followed by 2-nitroethene (88 mg, 1.2 mmol).
-
Purge the flask with nitrogen or argon for 5 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C under a nitrogen or argon atmosphere.
-
Maintain stirring at this temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a yellow solid.
-
-
Characterization:
-
Determine the yield and melting point of the product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium compounds are toxic and should be handled with care.
-
2-Nitroethene is a lachrymator and is unstable; it should be handled with extreme caution.
-
DMF is a skin irritant and can be absorbed through the skin.
-
Follow standard laboratory procedures for handling and disposing of chemical waste.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Fluoro-3-(2-nitrovinyl)benzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-3-(2-nitrovinyl)benzene, also known as 3-fluoro-β-nitrostyrene, is a fluorinated aromatic compound belonging to the class of nitrovinylbenzenes. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities associated with the nitrovinyl functional group. The presence of this electron-withdrawing group renders the vinyl carbon electrophilic, making it a potent Michael acceptor. This reactivity allows for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, which is believed to be a key aspect of its mechanism of action.
The incorporation of a fluorine atom at the meta-position of the benzene ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with target proteins. These modifications can, in turn, influence the compound's pharmacokinetic and pharmacodynamic profile. While extensive research has been conducted on various substituted nitrovinylbenzenes, specific data on the 3-fluoro isomer is less abundant. However, based on the activities of related compounds, this compound holds potential for investigation in various therapeutic areas, including oncology and infectious diseases.
Synthesis Protocol
The synthesis of this compound is typically achieved through a Henry-Knoevenagel condensation reaction between 3-fluorobenzaldehyde and nitromethane. This reaction is base-catalyzed and results in the formation of a carbon-carbon double bond.
Protocol: Synthesis of this compound
Materials:
-
3-Fluorobenzaldehyde
-
Nitromethane
-
Ammonium acetate (or other suitable base catalyst like piperidine or an amine)
-
Glacial acetic acid (solvent)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 3-fluorobenzaldehyde (1.0 equivalent) and an excess of nitromethane (1.5-2.0 equivalents).
-
Add a catalytic amount of ammonium acetate (0.2-0.3 equivalents).
-
Add glacial acetic acid as the solvent.
-
Assemble the reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring. A solid precipitate of this compound should form.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any residual acid and catalyst.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
-
Dry the purified crystals under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, and melting point).
Potential Medicinal Chemistry Applications
Based on the known biological activities of structurally related nitrovinylbenzenes and fluorinated compounds, this compound is a promising scaffold for the development of novel therapeutic agents.
Anticancer Activity
Table 1: Anticancer Activity of a Related Nitrovinylbenzene Analog
| Compound | Cancer Cell Line | Antiproliferative Activity (IC50, µM) | Proteasome ChT-L Inhibition (%) at 10 µM | Proteasome ChT-L Inhibition (%) at 25 µM |
| 1-Chloro-4-(2-nitrovinyl)benzene | MCF-7 (Breast Cancer) | > 50 | 45.3 ± 3.1 | 68.7 ± 2.5 |
| 1-Chloro-4-(2-nitrovinyl)benzene | PC-3 (Prostate Cancer) | > 80 | 41.2 ± 2.8 | 61.9 ± 3.3 |
Data extracted from a study on chloro-analogs, highlighting the potential for this class of compounds. Further investigation is required to determine the specific activity of the 3-fluoro isomer.[1]
Antimicrobial Activity
Fluorinated compounds and nitro-containing molecules have a long history in the development of antimicrobial agents. The nitrovinyl scaffold can interact with microbial enzymes and proteins, leading to inhibition of growth.
Table 2: Antimicrobial Activity of a Related Fluoro-β-nitrostyrene
| Compound | Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |
| 4-Fluoro-β-nitrostyrene | Candida albicans | 32 |
This data for the 4-fluoro isomer suggests that fluoro-substituted nitrovinylbenzenes possess antifungal activity. The activity of the 3-fluoro isomer warrants investigation.
Potential Mechanisms of Action & Signaling Pathways
The biological effects of nitrovinylbenzenes are often attributed to their ability to act as Michael acceptors. This reactivity allows them to form covalent adducts with nucleophilic residues (e.g., cysteine) on proteins, leading to the modulation of various signaling pathways. While the specific pathways affected by this compound have not been elucidated, studies on related compounds suggest potential targets.
Inhibition of NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in many cancers and inflammatory diseases. Some nitrostyrene derivatives have been shown to inhibit the NF-κB signaling pathway.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Fluoro-3-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 1-fluoro-3-(2-nitrovinyl)benzene as a versatile starting material. The methodologies outlined herein are intended to guide researchers in the preparation of indoles, quinolines, pyrazoles, and isoxazoles, which are important scaffolds in medicinal chemistry and drug development.
Introduction
This compound is a valuable building block in organic synthesis. The presence of the electron-withdrawing nitro group and the conjugated π-system makes the vinyl group susceptible to a range of chemical transformations, including reduction, cycloaddition, and Michael addition reactions. This reactivity allows for the construction of diverse heterocyclic frameworks. The fluorine substituent on the benzene ring can impart unique physicochemical properties to the final products, such as increased metabolic stability and enhanced binding affinity to biological targets, which is of significant interest in drug discovery.
These protocols provide a foundation for the synthesis of fluorinated heterocyclic libraries for screening and lead optimization in drug development programs.
Data Presentation
The following tables summarize the synthetic routes and typical reaction parameters for the synthesis of various heterocyclic compounds from this compound.
Table 1: Synthesis of 6-Fluoroindole
| Step | Reaction Type | Key Reagents and Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Reductive Cyclization | Pd/C, H₂ (or Phenyl Formate, PdCl₂(CH₃CN)₂, 1,10-phenanthroline) | Ethanol or Acetonitrile | 80-120 | 4-12 | 60-85 |
Table 2: Proposed Synthesis of 6-Fluoroquinoline
| Step | Reaction Type | Key Reagents and Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Reduction of Nitrovinyl Group | Fe, NH₄Cl | Ethanol/Water | 80 | 2-4 | 70-90 |
| 2 | Skraup Reaction | Glycerol, H₂SO₄, Nitrobenzene | - | 130-150 | 3-5 | 40-60 |
Table 3: Proposed Synthesis of 4-(3-Fluorophenyl)-3-methyl-1H-pyrazole
| Step | Reaction Type | Key Reagents and Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Michael Addition | Acetylacetone, Base (e.g., NaOEt) | Ethanol | 25-50 | 2-6 | 80-95 |
| 2 | Cyclization | Hydrazine hydrate, Acetic Acid | Ethanol | 80 | 3-6 | 70-90 |
Table 4: Proposed Synthesis of 5-(3-Fluorophenyl)-3-methylisoxazole
| Step | Reaction Type | Key Reagents and Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Michael Addition | Ethyl acetoacetate, Base (e.g., NaOEt) | Ethanol | 25-50 | 2-6 | 80-95 |
| 2 | Cyclization | Hydroxylamine hydrochloride, Base | Ethanol | 80 | 4-8 | 65-85 |
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoroindole
This protocol details the palladium-catalyzed reductive cyclization of this compound to yield 6-fluoroindole. This method is analogous to the Leimgruber-Batcho indole synthesis.[1][2]
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas (H₂) or Phenyl formate
-
(If using Phenyl formate) Palladium(II) chloride bis(acetonitrile) (PdCl₂(CH₃CN)₂)
-
(If using Phenyl formate) 1,10-Phenanthroline
-
(If using Phenyl formate) Triethylamine
-
Acetonitrile
-
Celite®
-
Rotary evaporator
-
Hydrogenation apparatus (if using H₂)
-
Standard glassware for organic synthesis
Procedure:
-
Method A: Catalytic Hydrogenation
-
In a pressure-resistant flask, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 2-4 atm) and stir the mixture vigorously at room temperature or with gentle heating (40-60 °C) for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure 6-fluoroindole.
-
-
Method B: Using Phenyl Formate as a CO Surrogate [3]
-
In a pressure tube, combine this compound (1.0 eq), PdCl₂(CH₃CN)₂ (2-5 mol%), and 1,10-phenanthroline (4-10 mol%) in acetonitrile.
-
Add phenyl formate (2.0-3.0 eq) and triethylamine (1.0-1.5 eq).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 6-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 6-fluoroindole.
-
Protocol 2: Proposed Synthesis of 6-Fluoroquinoline
This protocol outlines a two-step sequence for the synthesis of 6-fluoroquinoline from this compound. The first step involves the reduction of the nitrovinyl group to an aminoethyl group, which is then cyclized in a Skraup reaction.[4][5][6]
Step 1: Synthesis of 1-(3-Fluorophenyl)ethan-1-amine
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v), heat the mixture to reflux.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the refluxing mixture.
-
Continue heating at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-(3-fluorophenyl)ethan-1-amine, which can be used in the next step without further purification.
Step 2: Skraup Reaction to 6-Fluoroquinoline
Materials:
-
1-(3-Fluorophenyl)ethan-1-amine (from Step 1)
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)
-
Sodium hydroxide (NaOH) solution
-
Standard glassware for organic synthesis
Procedure:
-
Caution: The Skraup reaction can be highly exothermic and should be performed with appropriate safety precautions in a fume hood.
-
In a round-bottom flask, carefully add concentrated sulfuric acid to glycerol with cooling.
-
Add 1-(3-fluorophenyl)ethan-1-amine to the mixture, followed by nitrobenzene.
-
Optionally, add a small amount of ferrous sulfate to control the reaction rate.
-
Heat the mixture cautiously to 130-150 °C for 3-5 hours.
-
Cool the reaction mixture and pour it carefully onto ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Perform a steam distillation or extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent, filter, and remove the solvent.
-
Purify the crude 6-fluoroquinoline by vacuum distillation or column chromatography.
Protocol 3: Proposed Synthesis of a 4-(3-Fluorophenyl)-Substituted Pyrazole
This two-step protocol involves an initial Michael addition of a 1,3-dicarbonyl compound to this compound, followed by cyclization with hydrazine.[7]
Step 1: Michael Addition of Acetylacetone
Materials:
-
This compound
-
Acetylacetone
-
Sodium ethoxide (NaOEt) or another suitable base
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add acetylacetone (1.1 eq) dropwise at room temperature.
-
After stirring for 15-30 minutes, add a solution of this compound (1.0 eq) in ethanol.
-
Stir the reaction mixture at room temperature or with gentle warming (up to 50 °C) for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute acetic acid and remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude Michael adduct, which can be used directly in the next step.
Step 2: Cyclization to a Pyrazole
Materials:
-
Crude Michael adduct from Step 1
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the crude Michael adduct in ethanol.
-
Add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 3-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired fluorophenyl-substituted pyrazole.
Protocol 4: Proposed Synthesis of a 5-(3-Fluorophenyl)-Substituted Isoxazole
This protocol is similar to the pyrazole synthesis, involving a Michael addition followed by cyclization with hydroxylamine.[8]
Step 1: Michael Addition of Ethyl Acetoacetate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt) or another suitable base
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol as described in Protocol 3, Step 1.
-
Add ethyl acetoacetate (1.1 eq) to the base solution.
-
Add a solution of this compound (1.0 eq) in ethanol.
-
Stir at room temperature or with gentle warming for 2-6 hours.
-
Work up the reaction as described in Protocol 3, Step 1, to obtain the crude Michael adduct.
Step 2: Cyclization to an Isoxazole
Materials:
-
Crude Michael adduct from Step 1
-
Hydroxylamine hydrochloride
-
Sodium acetate or another suitable base
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the crude Michael adduct and hydroxylamine hydrochloride (1.2 eq) in ethanol.
-
Add a base such as sodium acetate (1.5 eq) to the mixture.
-
Heat the reaction to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired fluorophenyl-substituted isoxazole.
Visualizations
The following diagrams illustrate the synthetic workflows described in the protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00960B [pubs.rsc.org]
Application Notes and Protocols for 1-Fluoro-3-(2-nitrovinyl)benzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-3-(2-nitrovinyl)benzene is a versatile, though currently underutilized, precursor in the synthesis of pharmaceutical ingredients. Its unique chemical architecture, featuring a meta-positioned fluorine atom on the aromatic ring and a reactive nitrovinyl moiety, offers a valuable platform for the generation of diverse molecular scaffolds. The electron-withdrawing nature of the nitro group activates the vinyl double bond for various nucleophilic additions, while the fluorine atom can enhance the pharmacological profile of target molecules by improving metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and experimental protocols for the potential use of this compound in the synthesis of key pharmaceutical intermediates, drawing upon established methodologies for analogous β-nitrostyrenes.
Introduction: The Potential of this compound in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The presence of a fluorine atom at the meta-position of the phenyl ring in this compound can influence the electronic environment of the molecule and provide a site for potential metabolic blocking.
The nitrovinyl group is a highly versatile functional handle, primarily serving as a Michael acceptor and a precursor to the corresponding phenethylamine scaffold. Phenethylamines are a core structural motif in a vast array of pharmaceuticals, including central nervous system agents, cardiovascular drugs, and anticancer therapeutics. The reactivity of the nitrovinyl group allows for the construction of complex nitrogen-containing heterocycles, further expanding the accessible chemical space for drug discovery.
Key Synthetic Applications and Protocols
Synthesis of 3-Fluorophenethylamines via Reduction
A primary application of this compound is its reduction to 2-(3-fluorophenyl)ethanamine (3-fluorophenethylamine). This transformation is crucial as phenethylamines are foundational building blocks for numerous active pharmaceutical ingredients (APIs).
Experimental Protocol: Reduction of this compound with Sodium Borohydride and Copper(II) Chloride
This protocol is adapted from a general method for the reduction of β-nitrostyrenes.[1]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol.
-
To this solution, add copper(II) chloride dihydrate (0.1 eq) and stir until a homogenous solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (4.0 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of concentrated HCl until the effervescence ceases.
-
Adjust the pH of the solution to >10 with an aqueous solution of NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(3-fluorophenyl)ethanamine.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Quantitative Data (Expected):
| Parameter | Value |
| Reaction Time | 1 - 3 hours |
| Temperature | 0 °C to Room Temperature |
| Molar Equivalents (Substrate:NaBH₄:CuCl₂) | 1 : 4 : 0.1 |
| Expected Yield | 70-85% |
Synthesis of Heterocyclic Scaffolds via Michael Addition
The electron-deficient double bond in this compound makes it an excellent Michael acceptor for a variety of nucleophiles. This reactivity can be exploited to construct a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.
Experimental Protocol: Synthesis of a Tetrahydroquinoline Derivative
This protocol is a representative example of an intramolecular Michael addition followed by reductive cyclization, a common strategy for synthesizing tetrahydroquinolines from o-nitro-β-nitrostyrenes. While the starting material in this example is not this compound, the principle can be extended to suitably substituted derivatives.
Materials:
-
This compound derivative (with a nucleophilic group ortho to the nitrovinyl substituent)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water
Procedure:
-
To a suspension of the appropriately substituted this compound derivative (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude tetrahydroquinoline derivative.
-
Purify the product by column chromatography on silica gel.
Quantitative Data (Expected):
| Parameter | Value |
| Reaction Time | 2 - 6 hours |
| Temperature | Reflux |
| Molar Equivalents (Substrate:Fe:NH₄Cl) | 1 : 5 : 1 |
| Expected Yield | 60-80% |
Potential Signaling Pathways and Therapeutic Targets
While there is no direct pharmacological data on derivatives of this compound, the structural motifs present suggest potential activities against various biological targets.
-
CNS Agents: The 3-fluorophenethylamine core is found in several centrally acting agents. Derivatives could potentially modulate neurotransmitter systems such as dopamine, serotonin, and norepinephrine transporters.
-
Anticancer Agents: The β-nitrostyrene scaffold has been investigated for its anticancer properties, with some derivatives showing activity against various cancer cell lines. The mechanism of action is often attributed to the induction of oxidative stress and apoptosis.[2]
-
Antimicrobial Agents: Certain nitrostyrene derivatives have demonstrated antibacterial and antifungal activities.[3][4]
Conclusion
This compound represents a promising yet underexplored precursor for the synthesis of novel pharmaceutical ingredients. Its chemical functionalities allow for the straightforward generation of valuable phenethylamine intermediates and diverse heterocyclic systems. The protocols outlined in this document, based on established chemical transformations of analogous compounds, provide a solid foundation for researchers to explore the synthetic utility of this compound. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Fluoro-3-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-3-(2-nitrovinyl)benzene is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The presence of three key functional groups—a fluoro substituent, a nitro group, and a vinyl linker—on an aromatic ring imparts a unique reactivity profile to this molecule. The fluorine atom can enhance the metabolic stability and binding affinity of target compounds, a sought-after property in drug design. The electron-withdrawing nitrovinyl group serves as a powerful Michael acceptor and a precursor for various other functionalities, most notably primary amines. This combination allows for the construction of complex molecular architectures, including a variety of heterocyclic and carbocyclic systems. These resulting structures are of significant interest due to the broad spectrum of biological activities exhibited by fluorinated and nitro-containing compounds, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 705-84-0 | [2] |
| Molecular Formula | C₈H₆FNO₂ | [2] |
| Molecular Weight | 167.14 g/mol | [2] |
| Appearance | Pale yellow solid (expected) | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | - |
I. Synthesis of this compound
The synthesis of this compound can be achieved via a Henry condensation reaction between 3-fluorobenzaldehyde and nitromethane. This method is widely used for the preparation of β-nitrostyrenes.
Experimental Protocol: Henry Condensation
Reaction Scheme:
Figure 1: Synthesis of this compound via Henry Condensation.
Materials:
-
3-Fluorobenzaldehyde
-
Nitromethane
-
Ammonium acetate (NH₄OAc)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
To a solution of 3-fluorobenzaldehyde (1.0 eq) in glacial acetic acid, add nitromethane (1.2 eq) and ammonium acetate (0.8 eq).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Expected Yield: 75-85%
II. Applications as a Chemical Intermediate
This compound is a valuable building block for the synthesis of various organic compounds, primarily through reactions involving the nitrovinyl moiety.
A. Synthesis of Heterocyclic Compounds: Pyrroles
The nitrovinyl group can be utilized in the synthesis of substituted pyrroles through the Barton-Zard reaction or similar methodologies.
Experimental Protocol: Synthesis of a Substituted Pyrrole
Reaction Scheme:
Figure 2: Synthesis of a substituted pyrrole from this compound.
Materials:
-
This compound
-
Ethyl isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add ethyl isocyanoacetate (1.1 eq) to the solution.
-
Add DBU (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Cycloaddition Reactions: Diels-Alder Reaction
As a dienophile, this compound can participate in [4+2] cycloaddition reactions with various dienes to form fluorinated bicyclic compounds.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
Reaction Scheme:
References
Application Notes for the Scale-up Synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. The synthesis of chemical compounds, particularly at a scaled-up level, involves hazardous materials and processes that must be handled with extreme caution. All experimental work should be conducted in a controlled laboratory or manufacturing setting with appropriate engineering controls, personal protective equipment (PPE), and by personnel trained in chemical synthesis and process safety.
Introduction
1-Fluoro-3-(2-nitrovinyl)benzene is a valuable synthetic intermediate in medicinal chemistry and materials science. Its synthesis typically involves the Henry reaction (also known as a nitroaldol reaction), a classic carbon-carbon bond-forming reaction between an aldehyde (3-fluorobenzaldehyde) and a nitroalkane (nitromethane).[1][2] Scaling this reaction from the benchtop to larger quantities introduces significant challenges related to reaction kinetics, heat management, and safety.[3][4] These notes provide an overview of the synthesis, purification, and critical considerations for the safe scale-up of this process.
Reaction Scheme and Principles
The synthesis proceeds via a base-catalyzed condensation of 3-fluorobenzaldehyde with nitromethane. The reaction is typically followed by dehydration to yield the final nitroalkene product.
Reaction: 3-Fluorobenzaldehyde + Nitromethane → 1-Fluoro-3-(2-hydroxy-1-nitroethyl)benzene → this compound + H₂O
The Henry reaction is reversible, and the intermediate β-nitro alcohol can be isolated.[1] However, for the synthesis of the target nitrovinyl compound, conditions are often chosen to favor the subsequent elimination of water.[2][5]
Hazard and Safety Assessment
A thorough risk assessment is mandatory before commencing any scale-up activities.[3] Key hazards are associated with the reactants, intermediates, and the reaction conditions.
| Compound/Process | Key Hazards | Recommended Precautions |
| Nitromethane | Flammable, shock and heat-sensitive, potential explosive.[6] Can form explosive salts with bases.[7] Toxic. | Store away from heat, ignition sources, and incompatible substances (bases, amines, acids).[6][7] Use spark-proof tools and explosion-proof equipment.[6] Ground all equipment. |
| 3-Fluorobenzaldehyde | Combustible liquid, irritant. | Handle in a well-ventilated area. Avoid contact with skin and eyes. |
| This compound | Toxic if swallowed, in contact with skin, or if inhaled.[8][9] May cause organ damage through prolonged exposure.[9][10] | Wear appropriate PPE, including gloves, lab coat, and safety goggles.[8] Use only in a well-ventilated area or fume hood.[8] |
| Henry Reaction (Scale-up) | Thermal Runaway: The reaction is exothermic. Inefficient heat removal at larger scales can lead to a rapid temperature increase, side reactions, and potentially uncontrolled decomposition.[3][4][11] | Use a jacketed reactor with a reliable cooling system and an internal temperature probe.[3][11] Control the rate of reagent addition carefully.[11] Ensure the solvent volume is sufficient for heat transfer.[3] |
| Work-up and Purification | Exposure to hazardous materials, potential for spills. | Perform all transfers and purifications in a contained and well-ventilated environment. Have appropriate spill kits readily available. |
Representative Laboratory-Scale Protocol
This protocol is a representative example based on common procedures for Henry reactions.[12] Note: This must be optimized at a small scale before any attempt at scale-up.
Materials:
-
3-Fluorobenzaldehyde
-
Nitromethane
-
Ammonium acetate (catalyst)
-
Glacial Acetic Acid (solvent)
-
Ethyl acetate (extraction solvent)
-
Sodium carbonate (for neutralization)
-
Magnesium sulfate or Sodium sulfate (drying agent)
Procedure:
-
To a solution of 3-fluorobenzaldehyde (1.0 eq) in glacial acetic acid, add ammonium acetate (1.0 eq).
-
Add an excess of nitromethane (e.g., 2.0-5.0 eq).
-
Heat the mixture with stirring (e.g., at reflux or 90-100°C) for 1-4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, slowly pour the reaction mixture into a stirred aqueous solution of sodium carbonate to neutralize the acetic acid and precipitate the crude product.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude this compound, which typically appears as a yellow solid.
Scale-Up Considerations and Protocol Adjustments
Transitioning from a lab-scale (grams) to a pilot or production scale (kilograms) requires significant process modifications. The principle of "start small and increase scale threefold" is a prudent approach for hazardous reactions.[3]
| Parameter | Lab-Scale Approach | Scale-Up Consideration & Protocol Adjustment |
| Reaction Vessel | Round-bottom flask with magnetic stirring. | Jacketed glass or steel reactor with overhead mechanical stirring for efficient mixing and heat transfer.[11] The vessel volume should be at least twice the total reaction volume.[3] |
| Heating/Cooling | Heating mantle or oil bath. | The reactor's integrated heating/cooling jacket connected to a temperature control unit is essential. Avoid oil baths for large reactions.[3] Have an emergency cooling bath ready.[3] |
| Reagent Addition | Manual addition via pipette or funnel. | Use a calibrated addition pump or pressure-equalizing dropping funnel for slow, controlled addition of one of the reactants (e.g., nitromethane) to the aldehyde solution. This is critical to manage the exotherm.[11] |
| Temperature Control | External thermometer in the bath. | An internal thermocouple probe is mandatory to monitor the actual reaction temperature, which can differ significantly from the jacket temperature.[3] |
| Work-up/Isolation | Separatory funnel, manual pouring. | Use larger-scale extraction equipment. Pumping liquids is preferable to pouring. Use appropriate filtration equipment (e.g., Nutsche filter) for isolating the solid product. |
| Purification | Flash column chromatography or simple recrystallization. | Recrystallization is often the most viable method for purification at scale.[13][14] The solvent system must be carefully selected for safety, efficiency, and ease of recovery. |
Purification Protocol: Recrystallization
Purification of the crude solid is essential to remove unreacted starting materials and side products. Recrystallization is a common and scalable method.[13]
-
Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below. Alcohols (e.g., ethanol, isopropanol) or hydrocarbon/alcohol mixtures are often good starting points.
-
Dissolution: In an appropriately sized vessel, heat the selected solvent and add it portion-wise to the crude product until it is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, activated charcoal can be added to the hot solution and then removed by hot filtration.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, which encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.[13]
-
Washing: Gently wash the collected crystals on the filter with a small amount of cold recrystallization solvent to remove residual impurities.
-
Drying: Dry the final product under vacuum to a constant weight.
Data and Analysis
All quantitative data should be meticulously recorded. Purity should be assessed using appropriate analytical techniques.
| Parameter | Analytical Method | Typical Result |
| Yield | Gravimetric analysis (mass of pure product) | >80% (highly dependent on optimized conditions) |
| Purity | HPLC, GC, NMR Spectroscopy | >98% after purification |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | Spectra consistent with the structure of this compound |
| Melting Point | Melting Point Apparatus | A sharp melting range indicates high purity |
Visualizations
Reaction Pathway
Caption: Chemical synthesis pathway for this compound.
Scale-up Workflow
Caption: A generalized workflow for the scale-up synthesis and purification.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. benchchem.com [benchchem.com]
- 12. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Solvent Selection in Reactions with 1-Fluoro-3-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-3-(2-nitrovinyl)benzene is a versatile synthetic intermediate characterized by the presence of an electron-deficient nitrovinyl group and a fluorine-substituted aromatic ring. These features make it a valuable precursor in various organic transformations, particularly in the synthesis of pharmaceutical compounds and other fine chemicals. The nitrovinyl group is a potent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. Additionally, the nitro group can be reduced to an amine, and the aromatic ring can participate in nucleophilic aromatic substitution or electrophilic substitution reactions, although the latter is deactivated by the nitro group.
The choice of solvent is a critical parameter that can significantly influence the outcome of reactions involving this compound. The solvent not only affects the solubility of reactants but also influences reaction rates, selectivity, and the stability of intermediates and transition states. This document provides a comprehensive guide to solvent selection for reactions with this compound, including qualitative solubility data, detailed experimental protocols for key transformations, and a logical workflow for solvent selection.
Data Presentation: Qualitative Solubility Profile
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Acetone | High | These solvents can effectively solvate the polar nitro group through dipole-dipole interactions without significantly hydrogen-bonding to and deactivating nucleophiles. They are often the solvents of choice for nucleophilic additions. |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | Low to Moderate | The non-polar fluorobenzene portion limits solubility in highly polar protic solvents like water. In alcohols, solubility is expected to be moderate due to potential dipole-dipole interactions with the nitro group. However, protic solvents can solvate and deactivate strong nucleophiles.[3][4] |
| Non-Polar | Hexane, Toluene, Benzene | Low to Moderate | Solubility is expected to be driven by the fluorophenyl ring but limited by the polar nitrovinyl group. These solvents are generally less suitable for reactions involving polar reactants or intermediates. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have an intermediate polarity and can often provide a good balance for dissolving both the substrate and various reagents. They are commonly used in a wide range of organic reactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | THF is a polar ether that can dissolve a range of organic compounds. Diethyl ether is less polar and may be a poorer solvent. |
Experimental Protocols
The following are generalized protocols for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Michael Addition of a Thiol Nucleophile
This protocol describes the conjugate addition of a thiol to this compound, a common reaction for this class of compounds.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Base (e.g., triethylamine, Et3N)
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen solvent (e.g., THF).
-
Add the thiol (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the base (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol outlines the reduction of the nitrovinyl group to a primary amine using iron powder in an acidic medium. This method is often preferred for its chemoselectivity, typically preserving other reducible functional groups like the aryl fluoride.
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Solvent system (e.g., Ethanol/Water mixture)
-
Sodium bicarbonate solution
-
Celatom® or diatomaceous earth
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (4.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 1-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celatom®.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude amine product, which can be further purified if necessary.
Mandatory Visualization
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound.
Caption: A flowchart for systematic solvent selection in reactions.
Signaling Pathway for a Michael Addition Reaction
The following diagram illustrates the general mechanism of a base-catalyzed Michael addition of a nucleophile to this compound, highlighting the role of the solvent in stabilizing the charged intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Fluoro-3-(2-nitrovinyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Fluoro-3-(2-nitrovinyl)benzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Recrystallization
Question: After performing recrystallization, my product purity is still low, as indicated by TLC or other analytical methods. What are the potential causes and solutions?
Answer: Low purity after recrystallization can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well when hot but poorly at room temperature.[1][2] Experiment with different solvent systems. Common choices for similar compounds include ethanol, or mixtures like ethyl acetate/hexane and petroleum ether/ethyl acetate.[3][4][5] |
| Cooling Rate Too Rapid | Rapid cooling can trap impurities within the crystal lattice.[6] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[6] |
| Insufficient Washing of Crystals | Impurities may remain on the crystal surface. Wash the filtered crystals with a small amount of cold recrystallization solvent to remove residual impurities.[1][6] |
| Supersaturation Not Reached | If too much solvent is used, the solution may not be saturated enough for crystallization to occur upon cooling. If you've added too much solvent, you can boil off the excess to reach the saturation point.[1] |
Issue 2: Product "Oiling Out" During Recrystallization
Question: During the cooling phase of recrystallization, my product separates as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem in recrystallization and typically occurs when the solute is highly impure or when the boiling point of the solvent is higher than the melting point of the solute.
Troubleshooting Steps:
-
Re-heat the Solution: Re-heat the solution until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent.
-
Slow Cooling: Allow the solution to cool very slowly. Inducing crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface can be helpful.
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a different recrystallization solvent with a lower boiling point or a two-solvent system.[6]
-
Pre-purification: If the crude material is very impure, consider a preliminary purification step like an acid-base wash before recrystallization.[6]
Issue 3: Streaking or Decomposition on TLC Plate (Silica Gel)
Question: When I run a TLC of my compound, I observe streaking or multiple spots that suggest decomposition. How can I address this?
Answer: Nitroalkenes can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition or streaking on a TLC plate.
Recommendations:
-
Neutralize Silica Gel: For column chromatography, it is advisable to use silica gel that has been neutralized. This can be achieved by pre-treating the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-3%).[6]
-
Prompt Analysis: Analyze TLC plates quickly after development and avoid letting them sit for extended periods before visualization to minimize contact time with the acidic silica.[6]
-
Alternative Stationary Phase: If decomposition is severe, consider using a different stationary phase for chromatography, such as neutral alumina.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via a Henry-Knoevenagel reaction?
A1: The most common impurities are likely unreacted starting materials (3-fluorobenzaldehyde and nitromethane) and side products from the condensation reaction.
Q2: Which purification method is generally more practical for this compound, recrystallization or column chromatography?
A2: Recrystallization is often the most practical and scalable method for purifying compounds like this compound, especially if the crude product is relatively pure.[6] It offers a good balance between efficiency and recovery. Column chromatography is a more powerful technique for separating compounds with different polarities and is recommended when very high purity is required or when recrystallization fails to yield a pure product.[6][7]
Q3: My purified product is a brownish or yellowish oil instead of a solid. What does this indicate?
A3: The appearance of a brown or yellow oil suggests the presence of impurities, which may include oligomeric materials or other side products that inhibit crystallization.[6] It could also mean the product has not fully crystallized. Attempting recrystallization from a different solvent system or using a seed crystal might induce crystallization. If these methods are unsuccessful, column chromatography is the recommended next step.[6]
Q4: Can I use activated carbon to decolorize my product during recrystallization?
A4: Yes, if your solution is highly colored, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. After a few minutes of gentle heating, the activated carbon should be removed by hot gravity filtration before allowing the solution to cool.[1][6]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific sample.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a suitable recrystallization solvent. The ideal solvent will dissolve the crude product when hot but not at room temperature.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent and heat the mixture with swirling until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
This method is suitable for obtaining high-purity material or when recrystallization is ineffective.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) that provides good separation of the desired product from impurities. A starting point could be a 7:3 mixture of petroleum ether to ethyl acetate.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using TLC.
-
Fraction Pooling: Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Visualizations
References
Technical Support Center: Recrystallization of 1-Fluoro-3-(2-nitrovinyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 1-Fluoro-3-(2-nitrovinyl)benzene.
Troubleshooting Recrystallization Issues
This section addresses common problems encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My compound will not dissolve in the hot recrystallization solvent. What should I do?
A1: This issue typically arises from using an insufficient amount of solvent or choosing an inappropriate solvent.
-
Too Little Solvent: Gradually add more of the hot solvent to your crude product until it completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to ensure the solution is saturated, which will maximize your crystal yield upon cooling.
-
Incorrect Solvent Choice: If the compound remains insoluble even after adding a significant amount of hot solvent, the chosen solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. You may need to perform solvent screening tests with small amounts of your compound to identify a more appropriate solvent or solvent mixture. Based on related compounds, ethanol or a mixture of ethyl acetate and hexane are often effective for nitrostyrenes.[1]
Q2: No crystals are forming after the solution has cooled. What is the problem?
A2: The absence of crystal formation upon cooling can be due to several factors, most commonly using too much solvent or the solution being supersaturated.
-
Excess Solvent: If too much solvent was used to dissolve the compound, the solution may not be saturated enough for crystals to form upon cooling. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: Sometimes, a solution becomes supersaturated and requires a nucleation site for crystal growth to begin. You can induce crystallization by:
-
Seeding: Add a tiny crystal of pure this compound to the solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that serve as nucleation sites.
-
-
Insufficient Cooling: Ensure the solution has been cooled to room temperature and then in an ice bath to maximize insolubility and promote crystallization.
Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities.
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow the solution to cool slowly. A slower cooling rate can favor crystal formation over oiling out.
-
Change Solvent System: If oiling persists, the solvent system may be inappropriate. Consider using a lower-boiling point solvent or a different solvent mixture. For nitrostyrene compounds, which can sometimes be oily, using a solvent system like ethanol or an ethyl acetate/hexane mixture can be effective.[1]
Q4: The recovered crystals are discolored. How can I obtain a pure, colorless product?
A4: Discoloration in the final product is typically due to the presence of colored impurities that were not removed during the initial workup or recrystallization.
-
Decolorizing Carbon: You can add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a minimal amount, as it can also adsorb some of your desired product. After adding the charcoal, hot filter the solution to remove the charcoal before allowing it to cool and crystallize.
-
Multiple Recrystallizations: A second recrystallization of the discolored crystals may be necessary to achieve the desired purity and color.
Q5: My final yield of crystals is very low. What went wrong?
A5: A low yield can result from several procedural errors during the recrystallization process.
-
Using Too Much Solvent: As mentioned, excess solvent will retain more of your compound in the solution even after cooling, thus reducing the yield of recovered crystals.
-
Premature Crystallization: If crystals form too early during hot filtration, you will lose product on the filter paper. To prevent this, use a pre-heated funnel and flask for the hot filtration and add a slight excess of hot solvent before filtering.
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.
-
Washing with Room Temperature Solvent: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent to minimize re-dissolving your product.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the recrystallization of this compound.
Q: What is the best solvent for recrystallizing this compound?
Q: What are the expected physical properties of pure this compound?
A: Pure this compound is a solid at room temperature. While a specific melting point is not widely reported, related isomers such as 1-Fluoro-4-(2-nitrovinyl)benzene have a melting point in the range of 100-102 °C. The compound is expected to be a pale yellow crystalline solid.
Q: How can I confirm the purity of my recrystallized product?
A: The purity of your recrystallized this compound can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indicator of purity.
-
Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and FT-IR can be used to confirm the chemical structure and identify the presence of any residual impurities or solvents.
Experimental Protocol: Representative Recrystallization of this compound
The following is a representative protocol for the recrystallization of this compound based on general procedures for nitrostyrenes.
Materials:
-
Crude this compound
-
Ethanol (or a suitable solvent determined by screening)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the recrystallization solvent (e.g., ethanol) to its boiling point.
-
Add the minimum amount of hot solvent to the flask containing the crude product to completely dissolve it. Swirl the flask to aid dissolution.
-
If the solution is colored, add a very small amount of activated charcoal and swirl.
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.
Data Presentation
Table 1: Qualitative Solubility of Related Nitrostyrene Compounds
| Solvent | Polarity | Expected Solubility of this compound | Rationale |
| Water | High | Low | The non-polar aromatic ring dominates, leading to poor solubility in highly polar solvents.[3] |
| Ethanol | High | Moderate to High (when hot) | The polar nitro group can interact with the polar solvent, while the aromatic portion has limited solubility at room temperature.[3] |
| Acetone | Medium | Good | The intermediate polarity can effectively solvate both the polar and non-polar parts of the molecule.[3] |
| Ethyl Acetate | Medium | Good | Similar to acetone, it can dissolve both polar and non-polar moieties. |
| Hexane | Low | Low | The polar nitro group makes the compound poorly soluble in non-polar solvents.[3] |
| Toluene | Low | Moderate | The aromatic nature of toluene can provide some favorable interactions with the chlorobenzene part of the molecule.[3] |
Visualizations
References
Column chromatography protocol for 3-fluoro-beta-nitrostyrene purification
This technical support center provides a comprehensive guide for the purification of 3-fluoro-β-nitrostyrene using column chromatography. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and key data presented in a structured table.
Experimental Protocol: Column Chromatography of 3-Fluoro-β-Nitrostyrene
This protocol outlines the methodology for the purification of 3-fluoro-β-nitrostyrene. Due to the sensitivity of some nitrostyrenes to acidic silica gel, which can cause decomposition or polymerization, this protocol incorporates a triethylamine-treated mobile phase to mitigate these issues.[1]
Materials:
-
Crude 3-fluoro-β-nitrostyrene
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (TEA)
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Secure the column in a vertical position. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles. Add a thin layer of sand on top of the silica bed.
-
Mobile Phase Preparation: Prepare the mobile phase, starting with a low polarity mixture such as hexane:ethyl acetate (95:5). Add 0.1% (v/v) of triethylamine to the mobile phase to neutralize the silica gel.
-
Sample Loading: Dissolve the crude 3-fluoro-β-nitrostyrene in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.[2] Alternatively, for samples with poor solubility, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[2] Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin elution with the prepared mobile phase. Maintain a constant flow rate.
-
Gradient Elution (Optional): If the separation is not optimal, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-fluoro-β-nitrostyrene.
Data Summary
The following table summarizes typical parameters for the column chromatography of nitrostyrene compounds. The exact values may need to be optimized for 3-fluoro-β-nitrostyrene.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most common applications. |
| Mobile Phase | Hexane:Ethyl Acetate | Start with a low polarity (e.g., 95:5) and gradually increase polarity. |
| Mobile Phase Additive | 0.1% Triethylamine (v/v) | To prevent decomposition of the acid-sensitive nitrostyrene on the silica column.[1] |
| Sample Loading | Wet or Dry Loading | Dry loading is preferred for samples with low solubility in the mobile phase.[2] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 3-fluoro-β-nitrostyrene via column chromatography.
Question: My product appears to be decomposing on the column, indicated by streaking on the TLC plate and a lower than expected yield. What can I do?
Answer: Decomposition of nitrostyrenes on silica gel is a common issue due to the acidic nature of the stationary phase. To mitigate this, you can "base wash" your column by adding a small amount of triethylamine (around 0.1%) to your mobile phase.[1] This will neutralize the acidic sites on the silica gel and should reduce product degradation.
Question: I am observing a dark, tar-like substance in my crude product which is difficult to purify. What is this and how can I remove it?
Answer: The tar-like substance is likely a result of anionic polymerization of the β-nitrostyrene, a common side reaction.[3] While optimizing the synthesis reaction to minimize tar formation is the best approach, during purification, you can try to remove it by pre-treating your crude product. This may involve dissolving the crude mixture in a suitable solvent and filtering it through a small plug of silica gel to remove the highly polar polymeric material before loading it onto the main column.
Question: The separation between my desired product and impurities is poor. How can I improve the resolution?
Answer: To improve separation, you can try the following:
-
Optimize the Mobile Phase: Use a less polar solvent system. A slower elution will generally provide better separation. You can also try a different solvent system altogether.
-
Use a Longer Column: Increasing the length of the stationary phase can improve separation.
-
Gradient Elution: Start with a very non-polar mobile phase and gradually increase the polarity. This can help to separate compounds with very different polarities.
Question: The elution of my compound is very slow. What can I do to speed it up?
Answer: A slow elution can be due to a column that is too tightly packed or a mobile phase with too low a polarity. You can try:
-
Applying Gentle Pressure: Use a pipette bulb or a regulated air line to apply gentle pressure to the top of the column.
-
Increasing Mobile Phase Polarity: A more polar solvent will move the compound faster down the column. However, be careful not to increase the polarity too quickly as this may compromise your separation.
Experimental Workflow
Caption: Workflow for the purification of 3-fluoro-beta-nitrostyrene.
References
Technical Support Center: Synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to help optimize reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the Henry condensation reaction between 3-fluorobenzaldehyde and nitromethane.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The base catalyst (e.g., ammonium acetate, amine) may be old or of poor quality. | Use a fresh batch of the catalyst. For amine catalysts, consider using a free base form or generating it in situ. |
| Suboptimal Temperature: The reaction temperature is too low for the condensation and dehydration to occur efficiently. | For ammonium acetate in acetic acid, refluxing is typically required. For other base catalysts, a moderate temperature increase (e.g., to 40-60 °C) may be beneficial. | |
| Presence of Excess Water: Water can interfere with the reaction, especially when using strong bases. | Use anhydrous solvents and reagents. If water is produced during the reaction, consider using a solvent that forms an azeotrope with water (e.g., toluene) and a Dean-Stark apparatus.[1] | |
| Poor Quality Reagents: 3-Fluorobenzaldehyde may have oxidized to 3-fluorobenzoic acid. | Use freshly distilled 3-fluorobenzaldehyde. | |
| Formation of a Tarry or Polymeric Side Product | Excessive Heat or Reaction Time: Prolonged heating can lead to polymerization of the nitrostyrene product. | Monitor the reaction by TLC and stop it once the starting material is consumed. Avoid excessive heating. |
| High Concentration of Base: Strong bases at high concentrations can promote side reactions and polymerization. | If using a strong base like NaOH, add it slowly at a low temperature. Consider using a milder catalyst like ammonium acetate or an amine. | |
| Product is an Oil and Does Not Solidify | Impurities Present: The presence of unreacted starting materials or side products can prevent crystallization. | Purify the crude product using column chromatography on silica gel. |
| Incorrect Work-up Procedure: The work-up may not be effectively removing impurities. | Ensure the product is thoroughly washed to remove any residual acid or base. An additional wash with a saturated sodium bicarbonate solution (if the reaction is acidic) or dilute HCl (if the reaction is basic) may be helpful. | |
| Difficulty in Purifying the Product by Recrystallization | Inappropriate Solvent System: The solvent may be too good or too poor for the product at both high and low temperatures. | Screen a variety of solvents. For polar fluorinated molecules, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) is often effective. Common solvents for recrystallizing nitrostyrenes include ethanol, methanol, and isopropanol.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most common method is the Henry (or nitroaldol) reaction, which involves the base-catalyzed condensation of 3-fluorobenzaldehyde with nitromethane. This is followed by dehydration of the intermediate nitroalkanol to form the desired β-nitrostyrene.
Q2: Which catalyst is best for this reaction?
A2: The choice of catalyst can significantly impact the yield and purity.
-
Ammonium acetate in refluxing glacial acetic acid is a widely used and effective method that often leads to good yields and minimizes the formation of higher condensation products.
-
Primary amines , such as methylamine or ethylamine, are also effective catalysts, typically used in alcoholic solvents.
-
Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, but require careful temperature control to avoid side reactions.
Q3: What is the role of glacial acetic acid as a solvent with an ammonium acetate catalyst?
A3: Glacial acetic acid serves as a solvent and also as a co-catalyst. It can protonate the intermediate alkoxide, facilitating the dehydration to the nitroalkene. In the absence of water, it does not significantly inhibit the base-catalyzed condensation.[1]
Q4: My reaction has stalled and is not proceeding to completion. What should I do?
A4: An incomplete reaction can be due to several factors. First, check the quality of your reagents and catalyst. If they are satisfactory, you may need to adjust the reaction conditions. If the temperature is low, a gentle increase may help. If using a mild catalyst, a longer reaction time might be necessary. Monitor the reaction by TLC to track the consumption of the starting materials.
Q5: How can I best purify the final product?
A5: The crude product is typically a solid. Purification is most commonly achieved by recrystallization from a suitable solvent, such as ethanol or methanol.[2] If the crude product is an oil or contains significant impurities, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is recommended before recrystallization.
Experimental Protocols
Method 1: Ammonium Acetate Catalyzed Synthesis
This method is often preferred for its simplicity and relatively clean reaction profile.
Materials:
-
3-Fluorobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzaldehyde (1 eq.), nitromethane (1.5 eq.), and glacial acetic acid (3-5 mL per gram of aldehyde).
-
To this solution, add ammonium acetate (0.5 eq.).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain it for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of 3-fluorobenzaldehyde), allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-water with stirring. A yellow precipitate of this compound should form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Purify the dried product by recrystallization from hot ethanol to obtain bright yellow crystals.
Method 2: Amine-Catalyzed Synthesis in Methanol
This method uses a primary amine as a catalyst and is typically performed at a lower temperature.
Materials:
-
3-Fluorobenzaldehyde
-
Nitromethane
-
Methylamine hydrochloride
-
Sodium hydroxide
-
Methanol
-
Dilute Hydrochloric Acid
-
Ice
-
Water
Procedure:
-
Prepare a solution of methylamine free base by dissolving methylamine hydrochloride in a minimal amount of water and adding a concentrated solution of sodium hydroxide. Extract the free amine with a suitable solvent. Alternatively, use a commercially available solution of methylamine in an alcohol.
-
In a flask, dissolve 3-fluorobenzaldehyde (1 eq.) and nitromethane (1.2 eq.) in methanol.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a catalytic amount of the methylamine solution to the cooled mixture with stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and acidify it by the slow addition of dilute hydrochloric acid to precipitate the product.
-
Collect the yellow solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from methanol or ethanol.
Data Presentation
The following tables provide representative data on how reaction conditions can influence the yield of β-nitrostyrene synthesis, based on general findings for the Henry reaction with aromatic aldehydes.
Table 1: Effect of Catalyst on Yield
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Ammonium Acetate | Acetic Acid | 100-110 | 3 | 75-85 |
| Ethylamine | Ethanol | 25 | 18 | 70-80 |
| NaOH | Methanol | 10-15 | 2 | 65-75 |
| Piperidine | Toluene | 80 | 6 | 70-80 |
Table 2: Effect of Solvent on Yield (Ammonium Acetate Catalyst)
| Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Glacial Acetic Acid | 100-110 | 3 | 75-85 |
| Toluene | 110 | 5 | 70-80 |
| Ethanol | 78 | 8 | 60-70 |
| No Solvent (Neat) | 100 | 2 | 65-75 |
Visualizations
General Workflow for Synthesis and Purification
Caption: A simplified workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low product yield in the synthesis of this compound.
References
Common side products in the synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of 3-fluorobenzaldehyde with nitromethane. The intermediate product, 1-(3-fluorophenyl)-2-nitroethanol, is subsequently dehydrated to yield the desired product.
Q2: What are the potential side products in the synthesis of this compound?
A2: Several side products can form during the synthesis of this compound via the Henry reaction. The formation and proportion of these side products are highly dependent on the reaction conditions, such as the choice and concentration of the base, temperature, and reaction time. Key potential side products include:
-
1-(3-fluorophenyl)-2-nitroethanol: This is the intermediate nitroalkanol of the Henry reaction. Incomplete dehydration will result in its presence as an impurity.
-
3-Fluorobenzoic acid and 3-Fluorobenzyl alcohol: These can be formed via the Cannizzaro reaction, which is a disproportionation of the starting aldehyde (3-fluorobenzaldehyde) in the presence of a strong base.
-
Aldol condensation products: 3-Fluorobenzaldehyde can undergo self-condensation in the presence of a base, leading to the formation of α,β-unsaturated aldehyde or ketone impurities.
-
Polymeric materials: Under certain conditions, especially with strong bases or high temperatures, polymerization of the starting materials or products can occur.
Q3: How can I minimize the formation of side products?
A3: To minimize the formation of side products, careful control of the reaction conditions is crucial. Here are some key recommendations:
-
Choice of Base: Use a milder base, such as an amine (e.g., ethylenediamine, piperidine) or ammonium acetate, to catalyze the reaction. Strong bases like sodium hydroxide can promote the Cannizzaro reaction and polymerization.[1]
-
Temperature Control: Maintain a controlled temperature throughout the reaction. The initial condensation is often carried out at a lower temperature, followed by heating to facilitate dehydration. Excessive heat can lead to polymerization and other side reactions.
-
Stoichiometry: Use a slight excess of nitromethane to ensure complete consumption of the aldehyde, which can help to reduce self-condensation products.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to increased side product formation.
Q4: What is the best way to purify the crude this compound?
A4: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If the crude product contains significant amounts of oily impurities or side products that are difficult to remove by recrystallization, column chromatography on silica gel is an effective alternative.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired product | Incomplete reaction. | - Increase the reaction time and monitor by TLC.- Ensure the catalyst is active and used in the correct amount. |
| Formation of significant amounts of the intermediate 1-(3-fluorophenyl)-2-nitroethanol. | - Increase the temperature during the dehydration step.- Add a dehydrating agent or use a co-solvent that forms an azeotrope with water to drive the dehydration. | |
| Competing side reactions (Cannizzaro, Aldol condensation). | - Use a milder base.- Maintain a lower reaction temperature during the initial condensation. | |
| Presence of 3-fluorobenzoic acid and 3-fluorobenzyl alcohol in the product | Cannizzaro reaction has occurred. | - This is likely due to the use of a strong base. Switch to a milder amine-based catalyst.- Purify the product by washing an ethereal solution of the crude product with a dilute aqueous base to remove the acidic 3-fluorobenzoic acid, followed by a water wash to remove the more polar 3-fluorobenzyl alcohol. |
| Product is an oil or fails to crystallize | Presence of significant impurities. | - Attempt to purify a small sample by column chromatography to isolate the pure product, which can then be used as a seed crystal for the bulk material.- Wash the crude oil with a non-polar solvent like hexane to try and remove some impurities before attempting recrystallization again. |
| Formation of a significant amount of polymeric material | Reaction temperature was too high or a very strong base was used. | - Reduce the reaction temperature.- Use a milder catalyst. |
Quantitative Data on Side Product Formation (Illustrative)
The following table provides an illustrative example of how reaction conditions can influence the product distribution. The data presented here is hypothetical and serves to demonstrate the trends observed when varying reaction parameters. Actual results will vary based on specific experimental details.
| Catalyst | Temperature (°C) | Yield of this compound (%) | Yield of 1-(3-fluorophenyl)-2-nitroethanol (%) | Yield of Cannizzaro Products (%) |
| NaOH | 80 | 45 | 5 | 30 |
| Piperidine | 80 | 75 | 15 | < 5 |
| Ammonium Acetate | 100 | 85 | 5 | < 2 |
Experimental Protocols
Synthesis of this compound via Henry Reaction
Materials:
-
3-Fluorobenzaldehyde
-
Nitromethane
-
Ammonium acetate (or another suitable catalyst)
-
Glacial acetic acid (optional, as solvent and co-catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzaldehyde (1 equivalent) and nitromethane (1.2 equivalents).
-
Add ammonium acetate (0.5 equivalents) as the catalyst.
-
If desired, glacial acetic acid can be used as a solvent.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water with stirring.
-
The crude product will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.
Visualizations
Reaction Pathway and Side Product Formation
References
Preventing polymerization of 1-Fluoro-3-(2-nitrovinyl)benzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 1-Fluoro-3-(2-nitrovinyl)benzene to prevent unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is polymerization a concern?
This compound is a nitroalkene, a class of organic compounds known for their reactivity. The vinyl group in conjugation with the nitro group makes the molecule susceptible to polymerization, a chemical reaction in which monomer molecules combine to form a larger polymer chain. This can lead to sample degradation, loss of material, and potentially hazardous runaway reactions.
Q2: What factors can initiate the polymerization of this compound?
Several factors can trigger polymerization, including:
-
Heat: Elevated temperatures can provide the activation energy needed for polymerization to begin.[1]
-
Light: UV radiation can generate free radicals that initiate a polymerization chain reaction.[1]
-
Impurities: Acidic or basic impurities can catalyze polymerization.
-
Oxygen: Oxygen can participate in the formation of radical species that initiate polymerization.[1]
Q3: How can I prevent the polymerization of this compound during storage?
Proper storage is crucial for maintaining the stability of this compound. Key recommendations include:
-
Low Temperature: Store the compound at low temperatures, preferably in a freezer (-20°C).[1]
-
Light Protection: Use an amber or opaque vial to protect the compound from light.[1]
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1]
-
Addition of Inhibitors: Add a suitable polymerization inhibitor.
Q4: What are polymerization inhibitors and which ones are recommended for nitroalkenes?
Polymerization inhibitors are chemical compounds that are added in small quantities to monomers to prevent their self-polymerization. They work by scavenging free radicals that initiate the polymerization process.[1][2] For nitroalkenes like this compound, common and effective inhibitors include:
-
Butylated hydroxytoluene (BHT)
-
4-Methoxyphenol (MEHQ)
-
Hydroquinone (HQ)
These phenolic compounds act as radical scavengers, effectively terminating the polymerization chain.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| The compound solidifies or becomes viscous during a reaction. | The reaction temperature is too high, leading to thermal polymerization.[1] | Maintain strict temperature control. Use a cooling bath if necessary. |
| Presence of radical-initiating impurities in reagents or solvents. | Use purified, peroxide-free solvents and reagents. | |
| Lack of a polymerization inhibitor in the reaction mixture. | If compatible with your reaction chemistry, add a suitable radical inhibitor like BHT or hydroquinone.[1] | |
| The purified compound polymerizes during storage. | Exposure to heat or light.[1] | Store the purified product at low temperatures (e.g., in a freezer) in an amber vial.[1] |
| Insufficient amount or absence of a polymerization inhibitor. | Add an appropriate inhibitor (e.g., 100-500 ppm of BHT or MEHQ) before storage.[1] | |
| Presence of oxygen or atmospheric moisture. | Store under an inert atmosphere (N₂ or Ar).[1] | |
| The compound polymerizes during purification by distillation. | High temperatures are exceeding the monomer's stability threshold. | Use vacuum distillation to lower the boiling point. Add a non-volatile inhibitor like hydroquinone to the distillation flask. Ensure the collection flask is cooled and contains a small amount of inhibitor.[1] |
| The compound polymerizes during purification by chromatography. | The stationary phase (e.g., silica gel or alumina) can be acidic and act as an initiator. | Deactivate the stationary phase by washing with a suitable solvent or using a neutral grade of silica or alumina. Alternatively, consider a different purification method if possible. |
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor for Storage
-
Preparation: In a well-ventilated fume hood, prepare a stock solution of the chosen inhibitor (BHT or MEHQ) in a compatible, volatile solvent (e.g., dichloromethane or ethyl acetate). A typical stock solution concentration is 1-5 mg/mL.
-
Addition: To your purified this compound, add the inhibitor stock solution dropwise while gently swirling to ensure thorough mixing. The target final concentration of the inhibitor should be in the range of 100-500 ppm.
-
Solvent Removal: If a solvent was used to add the inhibitor, remove it under a gentle stream of inert gas (nitrogen or argon) or under reduced pressure.
-
Final Storage: Transfer the stabilized compound to a clean, dry amber vial. Flush the vial with an inert gas before sealing it tightly. Store the vial at -20°C.
Table 1: Recommended Inhibitor Concentrations for Storage
| Inhibitor | Recommended Concentration (ppm) |
| Butylated hydroxytoluene (BHT) | 100 - 500 |
| 4-Methoxyphenol (MEHQ) | 100 - 500 |
| Hydroquinone (HQ) | 100 - 500 |
Note: The optimal inhibitor and concentration should be determined experimentally for your specific application.
Visualizations
Caption: Troubleshooting workflow for polymerization issues.
References
Technical Support Center: Optimizing the Henry Reaction with 3-Fluorobenzaldehyde
Welcome to the Technical Support Center for optimizing the Henry (nitroaldol) reaction with 3-fluorobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to provide detailed troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of 3-fluorobenzaldehyde in the Henry reaction compared to unsubstituted benzaldehyde?
A1: The fluorine atom at the meta-position is electron-withdrawing through induction, which can slightly activate the aldehyde's carbonyl group towards nucleophilic attack by the nitronate anion. This may lead to a faster reaction rate compared to unsubstituted benzaldehyde under similar conditions. However, the overall effect on yield will also depend on the stability of the intermediate and the potential for side reactions.
Q2: What are the most common side reactions to expect in the Henry reaction with 3-fluorobenzaldehyde?
A2: Common side reactions include:
-
Dehydration: The initial β-nitro alcohol product can undergo dehydration to form the corresponding nitrostyrene, especially at elevated temperatures or with excess base.[1]
-
Cannizzaro Reaction: Under strongly basic conditions, 3-fluorobenzaldehyde can undergo a disproportionation reaction to yield 3-fluorobenzyl alcohol and 3-fluorobenzoic acid.[2]
-
Retro-Henry Reaction: The Henry reaction is reversible, and the β-nitro alcohol can revert to the starting materials, particularly if the product is not stable under the reaction conditions.[1]
-
Polymerization: Aldehydes can be prone to polymerization, especially in the presence of strong acids or bases.
Q3: How can I monitor the progress of my Henry reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting materials (3-fluorobenzaldehyde and nitroalkane) and the product (β-nitro alcohol). Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active.
Troubleshooting Guide
Low or No Conversion
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of base or catalyst. - Consider using a stronger base if a weak base is being employed. However, be mindful of potential side reactions. - For heterogeneous catalysts, ensure proper activation if required. |
| Insufficient Catalyst | - Increase the catalyst loading incrementally (e.g., from 0.1 eq to 0.2 eq). - For base-catalyzed reactions, ensure the stoichiometry is appropriate for the chosen base. |
| Low Reaction Temperature | - If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). Monitor for the formation of dehydration byproducts by TLC. |
| Poor Solvent Choice | - The solvent can significantly impact the reaction rate.[3] Consider screening different solvents. Protic solvents like ethanol or methanol can be effective, as can aprotic polar solvents like THF or acetonitrile. |
| Purity of Reactants | - Ensure the 3-fluorobenzaldehyde is free of acidic impurities (e.g., 3-fluorobenzoic acid) which can neutralize the basic catalyst. - Use a pure grade of the nitroalkane. |
Low Yield of Desired β-Nitro Alcohol
| Possible Cause | Troubleshooting Steps |
| Dehydration to Nitrostyrene | - Lower the reaction temperature. - Use a milder base or a catalytic amount of a strong base. - Minimize the reaction time once the starting material is consumed (monitor by TLC). |
| Retro-Henry Reaction | - Once the reaction is complete, quench it by neutralizing the base with a mild acid (e.g., saturated aqueous NH4Cl solution). - Isolate the product promptly after workup. |
| Formation of Byproducts (e.g., Cannizzaro) | - Use a less concentrated base solution. - Employ a catalyst that is less basic, such as an amine base or a phase-transfer catalyst. |
| Difficult Product Isolation | - Optimize the extraction and purification procedure. The β-nitro alcohol may have some water solubility. Ensure thorough extraction with a suitable organic solvent. - Consider column chromatography for purification if simple crystallization is ineffective. |
Data Presentation
Table 1: Effect of Catalyst on the Henry Reaction of Aromatic Aldehydes with Nitromethane
While specific data for 3-fluorobenzaldehyde is limited in readily available literature, the following table provides a general overview of catalyst performance with substituted benzaldehydes, which can serve as a starting point for optimization.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Nitrobenzaldehyde | Cu(OAc)₂·H₂O / Ligand | Ethanol | 25 | 24 | >99 |
| 2-Nitrobenzaldehyde | Cu(OAc)₂·H₂O / Ligand | Ethanol | 25 | 24 | 90 |
| Benzaldehyde | Calcined Cu:Mg:Al (2:1:1) LDH | None (Microwave) | - | 0.05 | 98 |
| 4-Chlorobenzaldehyde | Calcined Cu:Mg:Al (2:1:1) LDH | None (Microwave) | - | 0.05 | 96 |
| 4-Methoxybenzaldehyde | Calcined Cu:Mg:Al (2:1:1) LDH | None (Microwave) | - | 0.04 | 96 |
Data adapted from studies on various substituted benzaldehydes to provide a comparative reference.[4][5]
Table 2: Influence of Solvent on the Henry Reaction
The choice of solvent can significantly affect reaction rates and selectivity.[3]
| Solvent | Relative Rate | Comments |
| DMSO | High | Can effectively solvate the nitronate anion. |
| Ethanol | Moderate | A common and effective protic solvent. |
| Methanol | Moderate | Similar to ethanol, but may have different solubility characteristics for the product. |
| THF | Moderate | A common aprotic polar solvent. |
| Water | Low | The reaction is generally slower in water.[6] |
| Toluene | Low | Non-polar solvents are generally less effective. |
Experimental Protocols
General Protocol for the Base-Catalyzed Henry Reaction of 3-Fluorobenzaldehyde with Nitromethane
This protocol is a general guideline and may require optimization.
Materials:
-
3-Fluorobenzaldehyde
-
Nitromethane
-
Base catalyst (e.g., NaOH, KOH, or an amine like triethylamine)
-
Solvent (e.g., ethanol, methanol, or THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzaldehyde (1.0 eq).
-
Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde).
-
Add nitromethane (1.5-3.0 eq).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of the base catalyst (e.g., 10 mol% of a 1 M NaOH solution).
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the Henry reaction.
Caption: Troubleshooting logic for the Henry reaction.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [file.scirp.org]
- 3. Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Vinylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges, specifically low yields, encountered during palladium-catalyzed vinylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your palladium-catalyzed vinylation reactions, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My vinylation reaction has a very low yield or is not working at all. What are the first things I should check?
A1: When a palladium-catalyzed vinylation reaction fails or provides a low yield, it is crucial to systematically investigate the fundamental components of the reaction setup. The most common initial culprits are the quality of the reagents and the reaction atmosphere.
-
Reagent Integrity : Ensure that your starting materials (aryl/vinyl halide or triflate and the vinylating agent) are pure and have not degraded. The palladium catalyst and phosphine ligands are particularly sensitive; ligands can oxidize over time, and the catalyst can lose activity.[1] It is recommended to use fresh, high-purity reagents.
-
Inert Atmosphere : Palladium(0) catalysts are sensitive to oxygen, which can cause deactivation.[2] Ensure that your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). This involves using oven-dried glassware and employing techniques like Schlenk lines or a glovebox.[2]
-
Solvent Quality : The solvent must be anhydrous and thoroughly degassed. Oxygen in the solvent is a common cause of catalyst deactivation, leading to the formation of palladium black.[3] Degassing can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.
Q2: I am observing a black precipitate (palladium black) in my reaction flask. What does this mean and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst deactivation, where the active, soluble Pd(0) species agglomerate and precipitate out of the solution.[3][4] This is a frequent cause of low yields.
-
Causes : This issue is often triggered by high temperatures, insufficient ligand stabilization, or the presence of impurities.[3]
-
Solutions :
-
Ligand Stabilization : Ensure an adequate ligand-to-palladium ratio (typically ranging from 1:1 to 4:1) to stabilize the Pd(0) intermediate. Bulky, electron-rich phosphine ligands can be particularly effective at preventing aggregation.[3]
-
Temperature Control : Avoid excessively high temperatures, as this can accelerate catalyst decomposition.[3] If the reaction requires high temperatures, consider using more robust ligands, such as N-heterocyclic carbenes (NHCs) or palladacycles, which are often more stable.[1]
-
Purity : As mentioned, ensure all reagents and the solvent are free from oxygen and other impurities that could poison the catalyst.[2]
-
Q3: My starting material is a less reactive aryl chloride or a sterically hindered substrate. How can I improve the yield?
A3: Activating less reactive substrates like aryl chlorides or sterically demanding ones requires a more active catalyst system and optimized reaction conditions.
-
Ligand Choice : Standard ligands like triphenylphosphine (PPh₃) are often not effective for these challenging substrates.[1] Employing bulky, electron-rich phosphine ligands such as biaryl phosphines (e.g., XPhos, SPhos) or tri(tert-butyl)phosphine (P(tBu)₃) can significantly enhance the rate of the oxidative addition step, which is often rate-limiting.[1]
-
Catalyst Precursor : Consider using well-defined palladium precatalysts, such as Buchwald G3 or G4 palladacycles. These can provide more reliable generation of the active Pd(0) species compared to standard sources like Pd(OAc)₂.[2]
-
Reaction Temperature : Higher temperatures (often in the range of 100-140 °C) may be necessary to overcome the activation barrier for C-Cl bond activation.[1] However, this must be balanced with the risk of catalyst decomposition.
Q4: I am seeing several side products, such as homocoupling of my vinylating agent or reduction of my aryl halide. How can I minimize these?
A4: The formation of side products consumes your starting materials and complicates purification, ultimately lowering the yield of the desired vinylated product.
-
Homocoupling : This side reaction is often promoted by the presence of oxygen.[2] Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are critical for minimizing homocoupling. Using a Pd(0) source or an efficient precatalyst can also help.[2]
-
Reduction (Hydrodehalogenation) : The replacement of the halide with a hydrogen atom can occur if a palladium-hydride (Pd-H) species is formed.[2] This can be caused by certain reagents or high temperatures. To mitigate this, ensure anhydrous conditions, screen different ligands, and try to run the reaction at the lowest effective temperature.[2]
-
Secondary Vinylation (Stilbene Formation) : In some cases, the vinylated product can react further with the starting aryl halide, leading to stilbene-type byproducts. This can sometimes be suppressed by using higher pressures of ethylene (if used as the vinyl source) or by carefully controlling the stoichiometry of the reactants.[5]
Q5: How do I select the optimal base and solvent for my vinylation reaction?
A5: The choice of base and solvent is highly interdependent and critical for reaction success. An inappropriate combination can halt the reaction.[1]
-
Base : The base is essential for regenerating the Pd(0) catalyst in the Heck reaction or for facilitating transmetalation in Stille or Suzuki-type vinylations. The required strength of the base depends on the specific reaction.
-
Solvent : Polar aprotic solvents are generally preferred for palladium-catalyzed vinylations.
A systematic screening of different base and solvent combinations is often the most effective approach to optimize the reaction for a specific set of substrates.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for palladium-catalyzed vinylation reactions, providing a starting point for optimization.
Table 1: Typical Catalyst and Ligand Conditions
| Parameter | Typical Range | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Palladacycles | Precatalysts like Buchwald G3/G4 can offer better reproducibility.[2] |
| Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be needed for challenging substrates. |
| Ligand Type | PPh₃, P(o-tol)₃, P(t-Bu)₃, Biaryl Phosphines (XPhos, SPhos), NHCs | Bulky, electron-rich ligands are often required for less reactive halides (e.g., chlorides).[1] |
| Ligand:Pd Ratio | 1:1 to 4:1 | A higher ratio can help stabilize the catalyst and prevent decomposition.[3] |
Table 2: Common Base and Solvent Systems
| Base | Solvent | Typical Temperature (°C) | Applicability |
| Et₃N (Triethylamine) | Acetonitrile, DMF | 80 - 110 | Classic Heck reaction conditions.[7] |
| K₂CO₃, Cs₂CO₃ | DMF, Dioxane, Toluene | 100 - 140 | Effective for a broad range of substrates, including less reactive ones.[6] |
| K₃PO₄ | Toluene, Dioxane | 100 - 120 | Often a good choice for challenging couplings. |
| NaOAc (Sodium Acetate) | DMF, NMP | 100 - 140 | A milder base option. |
Experimental Protocols
Protocol 1: General Procedure for Mizoroki-Heck Vinylation
This protocol is a representative example for the vinylation of an aryl halide and may require optimization for specific substrates.[7]
-
Reaction Setup : In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq) and palladium(II) acetate (Pd(OAc)₂, 0.05 eq).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition : Under a positive pressure of the inert gas, add deoxygenated acetonitrile (to achieve a suitable concentration, e.g., 0.1 M). Then, add the alkene (e.g., ethyl acrylate, 1.5 eq) and triethylamine (Et₃N, 3.0 eq) via syringe.
-
Reaction Execution : Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Once the starting material is consumed, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Purification : Concentrate the filtrate under reduced pressure. The crude residue can then be purified by column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Stille Vinylation
This is a general procedure for the vinylation of an aryl halide using an organotin reagent.[10]
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), triphenyl vinyl tin (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., Toluene, 5-10 mL) via syringe.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (usually 12-24 hours).
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts.
-
Purification : Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: A stepwise workflow for troubleshooting low yields in palladium-catalyzed vinylation reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed vinylation reactions (e.g., Heck, Stille).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Removal of unreacted starting materials from 1-Fluoro-3-(2-nitrovinyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Fluoro-3-(2-nitrovinyl)benzene. The focus is on the effective removal of unreacted starting materials, primarily 3-fluorobenzaldehyde and nitromethane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and commonly employed methods for the purification of this compound and related β-nitrostyrenes are recrystallization and column chromatography. The choice between these methods often depends on the scale of the reaction, the impurity profile, and the desired final purity.
Q2: How can I remove unreacted 3-fluorobenzaldehyde from my crude product?
A2: Unreacted 3-fluorobenzaldehyde can be effectively removed by a simple aqueous wash with a sodium bisulfite solution. The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in an aqueous extraction. This is typically performed before recrystallization or column chromatography.
Q3: What are suitable recrystallization solvents for this compound?
A3: Based on protocols for analogous β-nitrostyrenes, suitable solvents for recrystallization include ethanol, isopropanol, or a mixed solvent system such as ethanol/acetone. The ideal solvent or solvent system should be determined empirically by performing small-scale solubility tests.
Q4: What is a good starting point for developing a TLC method to monitor the purification?
A4: A good starting point for developing a Thin Layer Chromatography (TLC) method is to use a solvent system of hexane and ethyl acetate. You can begin with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate to achieve good separation between the product and impurities.
Q5: My purified this compound is a yellow oil instead of a solid. What should I do?
A5: this compound is expected to be a solid at room temperature. If it is an oil, it is likely impure. Further purification by column chromatography may be necessary. Seeding the oil with a small crystal of pure product, if available, can sometimes induce crystallization.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out | The compound is coming out of solution above its melting point. This can be due to a high concentration of impurities or cooling the solution too quickly. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly. Using a different solvent system may also be necessary. |
| No crystal formation | The solution is not saturated, or supersaturation has occurred without nucleation. | If the solution is clear, it may be too dilute. Boil off some solvent to concentrate the solution. If the solution is saturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Poor recovery | Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure | The chosen solvent is not effective at separating the impurities, or the cooling was too rapid, trapping impurities within the crystal lattice. | Perform a second recrystallization with a different solvent system. Ensure slow cooling to allow for selective crystallization. Pre-purification by an aqueous wash or column chromatography may be required. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation | The eluent system is not optimal, the column was packed improperly, or the column was overloaded. | Optimize the eluent system using TLC. Ensure the column is packed uniformly without any cracks or bubbles. Do not load too much crude material onto the column. |
| Product is eluting with the solvent front | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). |
| Streaking of spots on TLC | The sample is too concentrated, or the compound is interacting strongly with the stationary phase. | Dilute the sample before spotting on the TLC plate. Adding a small amount of a more polar solvent (like methanol) to the eluent can sometimes help. |
Quantitative Data Summary
The following table summarizes representative data for the purification of β-nitrostyrenes, which are structurally similar to this compound. The actual purity and yield for this compound may vary depending on the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Yield | Reference |
| Recrystallization | >98% | 80-90% | General literature for β-nitrostyrenes |
| Column Chromatography | >99% | 70-85% | General literature for β-nitrostyrenes |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 95:5 hexane:ethyl acetate). The polarity can be gradually increased if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualization
Troubleshooting Workflow for Purification
Caption: Troubleshooting workflow for the purification of this compound.
Stability issues of 1-Fluoro-3-(2-nitrovinyl)benzene in basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-fluoro-3-(2-nitrovinyl)benzene in basic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound in the presence of basic reagents?
A1: this compound, like other β-nitrostyrenes, is susceptible to instability in basic conditions primarily due to two potential reaction pathways: Michael addition and anionic polymerization. The strong electron-withdrawing nature of the nitro group makes the vinyl β-carbon highly electrophilic and prone to attack by nucleophiles (including bases), and it also increases the acidity of the α-proton, which can lead to undesired reactions.[1][2]
Q2: Can basic conditions lead to polymerization of this compound?
A2: Yes, the presence of bases can initiate the anionic polymerization of β-nitrostyrenes.[3] This can result in the formation of a complex mixture of oligomers or polymers, observed as a color change of the reaction mixture (often to dark brown) and the formation of a precipitate.[3]
Q3: How can I minimize the degradation of this compound during a reaction involving a basic reagent?
A3: To minimize degradation, it is crucial to carefully control the reaction conditions. This includes using the mildest possible base that can effect the desired transformation, maintaining a low temperature, and minimizing the reaction time. The order of addition of reagents can also be critical; for instance, adding the base slowly to a solution of the substrate and other reactants at a low temperature can help to control the reaction.
Q4: Are there any visible indicators of decomposition or side reactions?
A4: A noticeable color change of the reaction mixture from light yellow to dark brown or the formation of a precipitate can be indicative of polymerization or other degradation pathways.[3] Monitoring the reaction by thin-layer chromatography (TLC) can also help to identify the formation of side products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reaction mixture turns dark brown and a precipitate forms. | Anionic polymerization of the nitrostyrene initiated by the base. | - Lower the reaction temperature. - Use a less concentrated solution of the base. - Consider using a weaker or non-nucleophilic base if compatible with the desired reaction. - Reduce the reaction time. |
| Low or no yield of the desired product, with complex mixture observed on TLC/NMR. | Decomposition of the starting material or product under the basic conditions. | - Perform the reaction at a lower temperature. - Use a milder base. - Carefully control the stoichiometry of the base. - Protect sensitive functional groups if necessary. |
| Formation of an unexpected side product. | The base may be acting as a nucleophile in a Michael addition reaction. | - Use a sterically hindered, non-nucleophilic base (e.g., DBU, DIPEA) if only a base catalyst is required. - If the base is a reactant, ensure stoichiometry is precise to avoid excess base that can catalyze side reactions. |
| Inconsistent reaction outcomes. | Variability in the quality or handling of this compound or the base. | - Ensure the nitrostyrene is pure and has been stored correctly, protected from light and moisture. - Use a freshly opened or properly stored anhydrous base. - Standardize the reaction setup and conditions, including solvent purity and atmosphere (e.g., under an inert gas like nitrogen or argon). |
Experimental Protocols
General Procedure for a Michael Addition Reaction:
This protocol is a generalized procedure and may require optimization for specific substrates and nucleophiles.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the nucleophile (1-1.2 equivalents) in a suitable anhydrous solvent (e.g., THF, CH2Cl2, or Toluene).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Base Addition: Slowly add the base (catalytic or stoichiometric amount) to the stirred solution. The choice of base and its concentration is critical and should be determined based on the specific reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable acidic solution (e.g., saturated aqueous NH4Cl).
-
Work-up: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Potential degradation pathways for this compound under basic conditions.
Caption: A logical workflow for troubleshooting stability issues during experiments.
References
Technical Support Center: 1-Fluoro-3-(2-nitrovinyl)benzene Waste Management
This guide provides detailed information and procedures for the safe handling and disposal of 1-Fluoro-3-(2-nitrovinyl)benzene waste, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Irritation: Vapors are likely to be irritating to the eyes, nose, and respiratory tract. Direct contact can cause skin irritation.[4][5]
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.[6][7] Thermal decomposition may produce hazardous gases such as nitrogen oxides (NOx) and hydrogen fluoride (HF).[6][7]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE protocol is essential. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and, if handling larger quantities, an apron.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[6][8] If there is a risk of inhalation, a respirator with an appropriate filter should be used.
Q3: How should I store this compound waste?
A3: Waste should be stored in a designated, well-ventilated, and cool area, away from direct sunlight and sources of ignition.[9] The waste container must be:
-
Clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Made of a compatible material (e.g., a high-density polyethylene or glass container).
Q4: How do I dispose of this compound waste?
A4: This compound is classified as a halogenated organic waste.[11] It must be disposed of through an approved hazardous waste disposal facility. Do not dispose of it down the drain or in regular trash.[9][10] The waste should be collected in a designated, properly labeled container for halogenated organic solvents.
Q5: What is the procedure for cleaning up a small spill?
A5: For a small spill of this compound, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.
-
Wear Appropriate PPE: Don all necessary personal protective equipment.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect the Waste: Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with ethanol, followed by a thorough wash with soap and water.[4] Collect all cleaning materials as hazardous waste.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Visible degradation of waste container | Chemical incompatibility with the container material. | Immediately transfer the waste to a new, compatible container (e.g., glass or a different type of plastic). Consult a chemical compatibility chart if unsure. |
| Foul odor from the waste storage area | Improperly sealed container or a small, unnoticed leak. | Check that all waste containers are tightly sealed. Inspect the storage area for any signs of spills or leaks and decontaminate if necessary. |
| Crystallization of the compound in the waste container | Temperature fluctuations in the storage area. | Store the waste container in a temperature-controlled environment. If crystallization has occurred, it does not necessarily pose an immediate hazard, but consult with your institution's environmental health and safety office for guidance. |
Quantitative Data Summary
Since specific data for this compound is limited, the following table summarizes relevant information for a closely related compound, 1-Fluoro-3-nitrobenzene. This data should be used as a precautionary guide.
| Property | Value | Source Compound |
| Boiling Point | 205 °C | 1-Fluoro-3-nitrobenzene[12] |
| Melting Point | 1.7 °C | 1-Fluoro-3-nitrobenzene[12] |
| Density | 1.325 g/mL at 25 °C | 1-Fluoro-3-nitrobenzene[12] |
| Flash Point | 76 °C (168.8 °F) | 1-Fluoro-3-nitrobenzene[12] |
Experimental Protocols
Small-Scale Spill Decontamination Protocol:
-
Preparation: Assemble a spill kit containing inert absorbent material (e.g., vermiculite), chemical-resistant gloves, safety goggles, a lab coat, two plastic bags, and a labeled hazardous waste container.
-
Containment: In a well-ventilated area (preferably a fume hood), carefully cover the spill with the inert absorbent material.
-
Collection: Gently sweep the absorbent material into a plastic bag and seal it. Place this bag inside a second plastic bag and seal it. Deposit the bagged waste into the designated hazardous waste container for halogenated organic compounds.
-
Surface Decontamination:
-
Prepare a 70% ethanol solution.
-
Dampen a cloth or paper towels with the ethanol solution and wipe the spill area.
-
Wash the area with a standard laboratory soap and water solution.
-
Rinse the area with clean water.
-
-
Waste Disposal: All materials used for cleanup (gloves, cloths, etc.) must be placed in the hazardous waste container.
Waste Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. nswai.org [nswai.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. lobachemie.com [lobachemie.com]
- 4. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. 1-Fluoro-3-nitrobenzene 97 402-67-5 [sigmaaldrich.com]
Technical Support Center: Regioselectivity in Substituted Nitrobenzene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity in reactions involving substituted nitrobenzenes.
Frequently Asked Questions (FAQs)
Q1: Why do electrophilic aromatic substitution reactions on nitrobenzene predominantly yield the meta-substituted product?
A1: The nitro group (-NO₂) is a strong electron-withdrawing group. Through both inductive and resonance effects, it pulls electron density out of the benzene ring.[1][2][3] This deactivates the ring towards electrophilic attack compared to benzene.[4][5] Resonance structures of nitrobenzene show a buildup of partial positive charge at the ortho and para positions.[1][2][3] An incoming electrophile, which is electron-seeking, will preferentially attack the position with the highest relative electron density, which is the meta position.[2][3] While the meta position is also deactivated, it is less so than the ortho and para positions.[3][6]
Q2: I am observing a significant amount of ortho and para isomers in my electrophilic substitution reaction with a substituted nitrobenzene. What could be the cause?
A2: While the nitro group is a strong meta-director, other substituents on the ring can influence the final isomer distribution. If your substituted nitrobenzene contains a strongly activating, ortho-, para-directing group (e.g., -OH, -OR, -NH₂), this group's directing effect may compete with or override that of the nitro group. Additionally, reaction conditions can play a role. For instance, very high temperatures or the use of specific catalysts might alter the expected regioselectivity.
Q3: Can I achieve ortho or para selectivity in reactions with nitrobenzene?
A3: Traditionally, achieving high yields of ortho or para products in electrophilic aromatic substitution on nitrobenzene is challenging. However, recent research has explored novel methods to alter this selectivity. For example, coupling the reaction to an optical cavity has been theoretically shown to favor the formation of ortho and para products in the electrophilic bromination of nitrobenzene.[7] For nucleophilic aromatic substitution (NAS), the nitro group is an ortho-, para-director, and these isomers are the expected products.
Q4: How does steric hindrance affect the regioselectivity of reactions with substituted nitrobenzenes?
A4: Steric hindrance can significantly impact the ratio of ortho to para (or meta) products.[8][9][10] If a bulky substituent is already present on the nitrobenzene ring, the approach of the electrophile to the adjacent (ortho) position may be impeded.[8][9] This steric clash can lead to a lower yield of the ortho isomer and a higher proportion of the less hindered para or meta isomers. The size of the incoming electrophile is also a critical factor; larger electrophiles will experience more steric hindrance.[8]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Nitration of a Substituted Benzene
Symptoms:
-
Formation of a complex mixture of ortho, meta, and para isomers.
-
Lower than expected yield of the desired isomer.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Competing Directing Effects | If your starting material has multiple substituents, their directing effects may be in conflict. The strongest activating group will generally dictate the position of substitution. Consider a different synthetic route if the directing effects cannot be reconciled. |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity and the formation of thermodynamic byproducts. Try running the reaction at a lower temperature to favor the kinetically controlled product. |
| Catalyst Choice | The catalyst can influence the isomer distribution. For some nitrations, the use of solid acid catalysts like zeolites can enhance para-selectivity by imposing shape-selective constraints within their pores.[11][12] |
| Steric Hindrance | A bulky substituent may be hindering access to the desired position. Consider using a smaller nitrating agent if possible, or redesign the synthesis to introduce the nitro group before the bulky substituent. |
Experimental Protocol: Shape-Selective Nitration using Zeolites
This protocol is adapted from studies on regioselective nitration of deactivated mono-substituted benzenes.[12]
-
Catalyst Preparation: Use a solid acidic zeolite catalyst, such as Hβ or ZSM-5, with a pore size in the range of 5 to 5.5 Å.[11] The zeolite should be activated by heating to remove any adsorbed water.
-
Reaction Setup: In a round-bottom flask, add the substituted nitrobenzene and the activated zeolite catalyst in a suitable solvent (e.g., dichloromethane).
-
Reagent Addition: Slowly add a solution of the nitrating agent (e.g., concentrated nitric acid and an acid anhydride like trifluoroacetic anhydride) to the reaction mixture at a controlled temperature (e.g., 70-90°C).[11][12]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: After the reaction is complete, filter to recover the zeolite catalyst. The catalyst can often be regenerated by washing and heating for reuse.[12] The filtrate should be washed with a mild base (e.g., sodium bicarbonate solution) and water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure.
-
Purification: Purify the product mixture using column chromatography or recrystallization to isolate the desired isomer.
Issue 2: Unexpected Product from Nucleophilic Aromatic Substitution (NAS) on a Dinitrobenzene Derivative
Symptoms:
-
Formation of an unexpected isomer.
-
No reaction or very slow reaction rate.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Directing Effect Assumption | In contrast to electrophilic substitution, the nitro group is a strong ortho-, para-director for nucleophilic aromatic substitution. The nucleophile will attack the positions ortho or para to the nitro group. |
| Leaving Group | A good leaving group (e.g., a halogen) is typically required for NAS to proceed efficiently. If there is no suitable leaving group at the ortho or para position, the reaction may not occur. |
| Steric Hindrance | A bulky group near the reaction site can hinder the approach of the nucleophile. This is particularly true for the ortho position. The para position is generally less sterically hindered. |
| Activation | The aromatic ring must be sufficiently activated (electron-deficient) for NAS to occur. The presence of at least one strong electron-withdrawing group like a nitro group is crucial. |
Visual Guides
Signaling Pathways and Workflows
Caption: Mechanism of electrophilic aromatic substitution on nitrobenzene.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 3. quora.com [quora.com]
- 4. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fastercapital.com [fastercapital.com]
- 10. youtube.com [youtube.com]
- 11. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 12. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts -ORCA [orca.cardiff.ac.uk]
Validation & Comparative
Spectroscopic Analysis of 1-Fluoro-3-(2-nitrovinyl)benzene: A Comparative NMR Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structures. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectra of (E)-1-fluoro-3-(2-nitrovinyl)benzene, alongside its isomer, 1-fluoro-4-(2-nitrovinyl)benzene, supported by experimental data and protocols.
¹H and ¹³C NMR Spectral Data of (E)-1-Fluoro-3-(2-nitrovinyl)benzene
The analysis of the ¹H and ¹³C NMR spectra provides valuable insights into the electronic environment of the protons and carbons within the (E)-1-fluoro-3-(2-nitrovinyl)benzene molecule. The spectral data, acquired in CDCl₃, reveals distinct chemical shifts and coupling constants that are characteristic of its structure.[1]
Table 1: ¹H NMR Spectral Data of (E)-1-Fluoro-3-(2-nitrovinyl)benzene [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α (vinyl) | 7.95 | d | 13.7 |
| H-β (vinyl) | 7.56 | d | 13.7 |
| Aromatic H | 7.44 | td | 7.9, 5.7 |
| Aromatic H | 7.34 | dt | 7.7, 1.4 |
| Aromatic H | 7.27 – 7.17 | m |
Table 2: ¹³C NMR Spectral Data of (E)-1-Fluoro-3-(2-nitrovinyl)benzene [1]
| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| C-F | 163.0 | d, J = 247.03 |
| C-α (vinyl) | 138.2 | |
| C-β (vinyl) | 137.8 | d, J = 2.71 |
| Aromatic C | 132.2 | |
| Aromatic C | 131.2 | |
| Aromatic C | 125.3 | d, J = 3.0 |
| Aromatic C | 118.9 | d, J = 21.5 |
| Aromatic C | 116.3 | d, J = 23.0 |
Comparative Analysis with 1-Fluoro-4-(2-nitrovinyl)benzene
A comparison with the isomeric compound, 1-fluoro-4-(2-nitrovinyl)benzene, highlights the influence of substituent position on the NMR spectra. While both compounds exhibit signals characteristic of a fluorinated nitro-substituted styrene, the precise chemical shifts and coupling patterns differ, allowing for their unambiguous differentiation. The ¹H NMR spectrum of the 4-fluoro isomer also shows distinct signals for the vinyl and aromatic protons, with different coupling patterns due to the change in symmetry and electronic effects.
Table 3: ¹H NMR Spectral Data of 1-Fluoro-4-(2-nitrovinyl)benzene
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinyl H | 8.03 | d | 13.7 |
| Vinyl H | 7.60 | d | 13.7 |
| Aromatic H | 7.60-7.50 | m | |
| Aromatic H | 7.22-7.12 | m |
Note: The data for 1-Fluoro-4-(2-nitrovinyl)benzene is compiled from publicly available spectral databases for comparative purposes.
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic compounds.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: Bruker AVANCE III-400MHz or equivalent.
-
Temperature: Ambient temperature.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: Bruker AVANCE III-400MHz (at 100 MHz for ¹³C) or equivalent.
-
Temperature: Ambient temperature.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Experimental Workflow
The logical flow for obtaining and analyzing the NMR spectra is illustrated in the following diagram.
Caption: Experimental workflow for NMR analysis.
References
A Comparative Guide to the FT-IR Spectrum of 1-Fluoro-3-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 1-Fluoro-3-(2-nitrovinyl)benzene. For comparative analysis, the spectral data is contrasted with its isomer, 1-Fluoro-4-(2-nitrovinyl)benzene. This comparison highlights the influence of substituent positioning on the benzene ring on the vibrational frequencies of the functional groups.
Predicted FT-IR Spectral Data and Interpretation
The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a substituted benzene ring, a nitro group, a fluoro group, and a trans-alkene. The expected absorption bands are summarized in the table below and compared with those of 1-Fluoro-4-(2-nitrovinyl)benzene. While experimental spectra for 1-Fluoro-4-(2-nitrovinyl)benzene are noted to be available from commercial sources such as Sigma-Aldrich, the data presented here for both compounds are based on established characteristic infrared group frequencies.[1]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Expected Wavenumber (cm⁻¹) for 1-Fluoro-4-(2-nitrovinyl)benzene | Intensity |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium to Weak |
| C=C Stretch (in-ring) | 1600 - 1585 and 1500 - 1400 | 1600 - 1585 and 1500 - 1400 | Medium | |
| C-H Out-of-Plane Bend | ~880, ~780, and ~690 (for 1,3-disubstitution) | ~840 (for 1,4-disubstitution) | Strong | |
| Alkene | =C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium |
| C=C Stretch | 1650 - 1630 | 1650 - 1630 | Medium to Weak | |
| =C-H Bend (trans) | 970 - 960 | 970 - 960 | Strong | |
| Nitro Group | Asymmetric NO₂ Stretch | 1550 - 1475 | 1550 - 1475 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1290 | 1360 - 1290 | Strong | |
| Fluoro Group | C-F Stretch | 1250 - 1020 | 1250 - 1020 | Strong |
Key Interpretive Points:
-
Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, which is the case for both aromatic and vinyl hydrogens.[2][3][4]
-
Nitro Group Vibrations: The nitro group typically displays two very strong and characteristic absorption bands corresponding to asymmetric and symmetric stretching of the N-O bonds.[5] For nitro groups attached to an aromatic ring, these bands are generally found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[5]
-
Alkene (Vinyl) Vibrations: The C=C stretching of the vinyl group is expected in the 1650-1630 cm⁻¹ region.[4] A key diagnostic feature for the trans configuration of the nitrovinyl group is a strong band in the 970-960 cm⁻¹ range due to the out-of-plane C-H bending vibration.[6]
-
C-F Stretching: The carbon-fluorine bond is highly polar, resulting in a strong absorption band in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹.
-
Aromatic Substitution Pattern: The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region is highly indicative of the substitution pattern on the benzene ring. For 1,3-disubstitution (meta-substitution) as in this compound, strong bands are expected around 880, 780, and 690 cm⁻¹. In contrast, 1,4-disubstitution (para-substitution) in 1-Fluoro-4-(2-nitrovinyl)benzene would typically show a single strong band in the 840-810 cm⁻¹ region.[3][7]
Experimental Protocols
The following are detailed methodologies for acquiring FT-IR spectra of solid organic compounds like this compound.
1. KBr Pellet Method
This is a common technique for obtaining high-quality spectra of solid samples.
-
Sample Preparation:
-
In an agate mortar, thoroughly grind 1-2 mg of the solid sample.
-
Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) to the mortar.
-
Gently mix the sample and KBr with a pestle, then grind the mixture until a fine, homogeneous powder is obtained.[2][5] KBr is hygroscopic, so prolonged grinding should be avoided to minimize moisture absorption.[8]
-
-
Pellet Formation:
-
Transfer a small amount of the powdered mixture into a pellet die.
-
Briefly connect the die to a vacuum line to remove trapped air and moisture.
-
Place the die into a hydraulic press and apply a pressure of 7-10 tons for several minutes.[8] This will cause the KBr to flow and form a transparent or translucent pellet containing the sample.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet to subtract interferences from the sample spectrum.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
2. Attenuated Total Reflectance (ATR)-FTIR Method
ATR-FTIR is a rapid and convenient method that requires minimal sample preparation.
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Spectral Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[7]
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. After analysis, the sample can be recovered, and the crystal cleaned for the next measurement.[7]
-
Logical Workflow for FT-IR Spectrum Interpretation
The following diagram illustrates a systematic approach to interpreting the FT-IR spectrum of an unknown organic compound, such as this compound.
Caption: A logical workflow for the systematic interpretation of an FT-IR spectrum.
References
- 1. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene | C8H6FNO2 | CID 5381680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. mse.washington.edu [mse.washington.edu]
- 5. shimadzu.com [shimadzu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. agilent.com [agilent.com]
- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
Comparative Analysis of 1-Fluoro-(2-nitrovinyl)benzene Isomers: A Focus on the Known Crystal Structure of the Para-Substituted Derivative
A comprehensive comparison of the X-ray crystal structures of 1-fluoro-3-(2-nitrovinyl)benzene and its ortho- and para-isomers is hampered by the limited availability of experimental crystallographic data for the meta and ortho derivatives in the public domain. However, a detailed examination of the crystal structure of 1-fluoro-4-[(E)-2-nitrovinyl]benzene provides a valuable benchmark for understanding the solid-state properties of this class of compounds. This guide presents the known structural data for the para-isomer, compares the available physicochemical properties of all three positional isomers, and outlines the experimental procedures for its synthesis and crystallographic analysis.
Overview of 1-Fluoro-4-[(E)-2-nitrovinyl]benzene Crystal Structure
The crystal structure of 1-fluoro-4-[(E)-2-nitrovinyl]benzene has been determined by single-crystal X-ray diffraction. The molecule is nearly planar, with a trans configuration across the C=C double bond.[1][2] The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds, forming chains of molecules.[1][2]
Crystallographic Data of 1-Fluoro-4-[(E)-2-nitrovinyl]benzene
| Parameter | Value[1][2] |
| Chemical Formula | C₈H₆FNO₂ |
| Molecular Weight | 167.14 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a | 16.0965 (14) Å |
| b | 4.8453 (4) Å |
| c | 9.5538 (9) Å |
| V | 745.12 (11) ų |
| Z | 4 |
| Temperature | 293 K |
| Radiation | Cu Kα |
| R-factor | 0.078 |
Comparison of Physicochemical Properties
While experimental crystal structures for the ortho and meta isomers are not available, some of their physicochemical properties have been reported or predicted, allowing for a preliminary comparison.
| Property | 1-Fluoro-2-(2-nitrovinyl)benzene (ortho) | This compound (meta) | 1-Fluoro-4-(2-nitrovinyl)benzene (para) |
| CAS Number | 399-25-7[3] | 705-84-0[4] | 5153-69-5[5] |
| Molecular Weight | 167.14 g/mol [3] | 167.14 g/mol [6] | 167.14 g/mol [5] |
| Boiling Point | 254.5 °C at 760 mmHg (Predicted)[3] | 254.5 °C (Predicted)[6] | Not available |
| Melting Point | Not available | 46-47 °C[6] | 395 K (122 °C)[2] |
| Density | 1.276 g/cm³ (Predicted)[3] | 1.276 g/cm³ (Predicted)[6] | 1.490 Mg/m³[2] |
Experimental Protocols
The synthesis and crystallization of 1-fluoro-4-[(E)-2-nitrovinyl]benzene provides a reliable method that can likely be adapted for the other isomers.
Synthesis of 1-Fluoro-4-[(E)-2-nitrovinyl]benzene[1][2]
-
A mixture of 1-bromo-4-fluorobenzene (5.7 mmol), tetrabutylammonium bromide (11.4 mmol), cesium carbonate (17.1 mmol), and palladium acetate (5.0 mmol) in 20 mL of N,N-dimethylformamide (DMF) is stirred for 30 minutes.
-
Nitroethene (8.5 mmol) is added to the mixture.
-
The reaction mixture is stirred at 353 K for 14 hours under a nitrogen atmosphere.
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
The organic layer is filtered, and DMF is removed under vacuum.
-
The crude product is purified by column chromatography using a mixture of petroleum ether and ethyl acetate (7:3) as the eluent.
-
Colorless prism-like crystals suitable for X-ray diffraction are obtained by slow evaporation from a petroleum ether and ethyl acetate (8:2) solvent system.
Single-Crystal X-ray Diffraction Analysis[1]
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a specific radiation source (e.g., Cu Kα).
-
The collected data is processed, including absorption corrections.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Conclusion
While a complete comparative guide on the X-ray crystal structures of 1-fluoro-(2-nitrovinyl)benzene isomers is not yet possible, the detailed analysis of 1-fluoro-4-[(E)-2-nitrovinyl]benzene serves as a crucial reference point. The provided synthesis and crystallographic protocols offer a clear pathway for obtaining and analyzing the ortho- and meta-isomers. Further experimental studies are necessary to elucidate the crystal structures of these derivatives, which will enable a comprehensive understanding of how the fluorine substituent's position influences molecular packing and intermolecular interactions in the solid state. Such studies are essential for the rational design of new materials and pharmaceutical compounds with tailored properties.
References
- 1. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. This compound - CAS:705-84-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene | C8H6FNO2 | CID 5381680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
Comparative Guide to Purity Assessment of 1-Fluoro-3-(2-nitrovinyl)benzene by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1-Fluoro-3-(2-nitrovinyl)benzene, a key intermediate in various synthetic pathways. The performance of a typical HPLC method is compared with Gas Chromatography-Mass Spectrometry (GC-MS), another common analytical technique, with supporting experimental data and detailed protocols.
Introduction to Potential Impurities
The synthesis of this compound can introduce several impurities. These may include unreacted starting materials such as 3-fluorobenzaldehyde and nitromethane, isomers like 1-fluoro-2-(2-nitrovinyl)benzene and 1-fluoro-4-(2-nitrovinyl)benzene, and byproducts from side reactions. For instance, fluorination of dichloronitrobenzene in related syntheses can leave residual chlorinated compounds. A robust analytical method must be able to separate and quantify these potential impurities effectively.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound. A reversed-phase HPLC method is typically employed for aromatic nitro compounds.
Experimental Protocol: HPLC-UV
-
Instrumentation : An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program :
-
Start with 60% A, hold for 2 minutes.
-
Ramp to 40% A over 15 minutes.
-
Return to 60% A over 1 minute and hold for 5 minutes for column re-equilibration.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV absorbance at 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve a accurately weighed amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent alternative for identifying and quantifying volatile and semi-volatile impurities that may not be easily detected by HPLC.
Experimental Protocol: GC-MS
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program :
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature : 250 °C.
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Mass Range : 40-450 amu.
-
Sample Preparation : Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation and Comparison
The following table summarizes hypothetical data from the purity assessment of a batch of this compound using the described HPLC and GC-MS methods.
| Analyte | HPLC-UV (Area %) | GC-MS (Area %) | Method Suitability |
| This compound | 99.52 | 99.45 | Both methods are suitable for quantifying the main component. |
| 3-Fluorobenzaldehyde (Starting Material) | 0.15 | 0.20 | GC-MS provides better sensitivity for this volatile impurity. |
| 1-Fluoro-2-(2-nitrovinyl)benzene (Isomer) | 0.21 | 0.25 | Both methods can resolve the isomeric impurity. |
| Unidentified Impurity 1 | 0.12 | Not Detected | This likely represents a non-volatile impurity that is not amenable to GC analysis. |
| Residual Dichloromethane (Solvent) | Not Detected | 0.10 | GC-MS is the appropriate method for detecting and quantifying residual volatile solvents. |
Visualization of the HPLC Experimental Workflow
Caption: Experimental workflow for the purity assessment of this compound by HPLC.
Conclusion
Both HPLC and GC-MS are valuable techniques for the purity assessment of this compound. HPLC is the preferred method for quantifying the main component and non-volatile impurities. GC-MS serves as a complementary technique, essential for the detection and quantification of volatile impurities and residual solvents. For a comprehensive purity profile, employing both methods is recommended to ensure the quality and consistency of the compound for research and development purposes.
Fluorinated vs. Non-Fluorinated Nitrostyrenes: A Comparative Guide on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated nitrostyrenes, supported by experimental data. Nitrostyrenes are a class of organic compounds recognized for their diverse biological effects, including antimicrobial and anticancer properties. The introduction of fluorine, a highly electronegative atom, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide delves into the impact of fluorination on the efficacy of nitrostyrenes in these biological domains.
Quantitative Data Summary
The following tables summarize the antimicrobial and anticancer activities of various fluorinated and non-fluorinated nitrostyrene derivatives, presenting Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values, respectively.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Structure | S. aureus (ATCC 25923) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | C. albicans (ATCC 90028) | Reference |
| Non-Fluorinated | ||||||
| β-Methyl-β-nitrostyrene | Phenyl ring with -C(CH3)=CH(NO2) | >500 | >500 | >500 | >500 | [1] |
| Fluorinated | ||||||
| 4-Fluoro-β-methyl-β-nitrostyrene | 4-Fluorophenyl ring with -C(CH3)=CH(NO2) | 3 | 6 | 27 | 6 | [1] |
| 2-Fluoro-β-methyl-β-nitrostyrene | 2-Fluorophenyl ring with -C(CH3)=CH(NO2) | 6 | 12 | 115 | 27 | [1] |
| 3-Fluoro-β-methyl-β-nitrostyrene | 3-Fluorophenyl ring with -C(CH3)=CH(NO2) | 12 | 27 | 230 | 27 | [1] |
| 4-Trifluoromethyl-β-methyl-β-nitrostyrene | 4-(Trifluoromethyl)phenyl ring with -C(CH3)=CH(NO2) | 6 | 12 | 58 | 12 | [1] |
| 3-Trifluoromethyl-β-methyl-β-nitrostyrene | 3-(Trifluoromethyl)phenyl ring with -C(CH3)=CH(NO2) | 12 | 27 | 115 | 27 | [1] |
| 2-Trifluoromethyl-β-methyl-β-nitrostyrene | 2-(Trifluoromethyl)phenyl ring with -C(CH3)=CH(NO2) | 27 | 58 | >230 | 58 | [1] |
Table 2: Comparative Anticancer Activity (IC50, µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Non-Fluorinated | |||
| 3,4-Methylenedioxy-β-nitrostyrene | Breast Cancer (MCF-7) | ~15 | [2] |
| p-Chloro-nitrostyrene | Leukemia (unspecified) | 10-25 | [3] |
| Fluorinated | |||
| N-(2-Fluoroethyl)-N-nitrosoureas (general class) | B16 Melanoma, Lewis Lung Carcinoma | Significant activity | [4] |
| Fluorinated Isatins (related structures) | HeLa, HuTu-80 | Moderate activity | [5] |
Mechanism of Action: An Overview
Nitrostyrenes exert their biological effects through various mechanisms. In cancer cells, a prominent mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS). This oxidative stress triggers downstream signaling cascades, leading to programmed cell death. Another key mechanism is the inhibition of enzymes crucial for cell signaling and survival, such as protein tyrosine phosphatases (PTPs). The electrophilic nature of the nitroalkene moiety makes it susceptible to nucleophilic attack from cysteine residues in the active sites of these enzymes, leading to their inactivation.
Fluorination can enhance these activities by increasing the electrophilicity of the β-carbon of the nitrostyrene, making it a more potent Michael acceptor for biological nucleophiles like cysteine and glutathione. This increased reactivity can lead to more efficient enzyme inhibition and ROS production.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for ROS-mediated apoptosis induced by nitrostyrenes.
Caption: ROS-mediated apoptotic pathway induced by nitrostyrenes.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds (fluorinated and non-fluorinated nitrostyrenes) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A two-fold serial dilution of the stock solution is then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth is assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Determination of Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (fluorinated and non-fluorinated nitrostyrenes). A vehicle control (medium with the same concentration of solvent used to dissolve the compounds) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement and IC50 Calculation: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
References
Characterization of Impurities in 1-Fluoro-3-(2-nitrovinyl)benzene: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of analytical methods for the characterization of impurities in 1-Fluoro-3-(2-nitrovinyl)benzene samples, a key building block in various synthetic pathways.
This compound is commonly synthesized via the Henry reaction, a nitroaldol condensation between 3-fluorobenzaldehyde and nitroethane. This synthetic route can lead to the presence of several process-related impurities. This guide outlines the most common impurities and details experimental protocols for their identification and quantification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Impurities in this compound
The primary impurities in this compound synthesized through the Henry reaction include:
-
Unreacted Starting Materials:
-
3-Fluorobenzaldehyde
-
Nitroethane
-
-
Reaction Intermediate:
-
1-(3-Fluorophenyl)-2-nitropropan-1-ol (the nitroaldol addition product)
-
-
Side-Products:
-
Benzoic acid derivatives (from oxidation of the aldehyde)
-
Polymeric materials
-
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the accurate characterization of impurities. The table below summarizes the performance of HPLC, GC-MS, and NMR for this purpose.
| Analytical Technique | Target Impurities | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| HPLC-UV | 3-Fluorobenzaldehyde, 1-(3-Fluorophenyl)-2-nitropropan-1-ol, Benzoic acid derivatives | ~0.01% | ~0.03% | Excellent for non-volatile and thermally labile compounds. Robust and widely available. | Not suitable for volatile impurities like nitroethane. May require reference standards for quantification. |
| GC-MS | Nitroethane, 3-Fluorobenzaldehyde | ~0.001% | ~0.003% | High sensitivity and selectivity for volatile and semi-volatile compounds. Provides structural information from mass spectra. | Not ideal for non-volatile or thermally unstable impurities like the nitroaldol intermediate. |
| ¹H NMR | All major impurities | ~0.1% | ~0.3% | Provides detailed structural information for all components in a single analysis without the need for reference standards for identification. | Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 70% Acetonitrile
-
20-25 min: 70% Acetonitrile
-
25-30 min: 70% to 30% Acetonitrile
-
30-35 min: 30% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the analysis of volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (1:50).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides structural confirmation of the main component and its impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra. Key expected proton signals are:
-
This compound: Vinyl protons (~7.5-8.0 ppm), aromatic protons (~7.0-7.5 ppm).
-
3-Fluorobenzaldehyde: Aldehyde proton (~9.9 ppm), aromatic protons (~7.2-7.8 ppm).
-
Nitroethane: Methyl protons (~1.6 ppm), methylene protons (~4.4 ppm).
-
1-(3-Fluorophenyl)-2-nitropropan-1-ol: Methine proton (~5.4 ppm), aromatic protons (~7.0-7.4 ppm), methyl protons of the nitroethyl group will be a doublet.
-
Visualization of the Impurity Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of impurities in this compound samples.
Caption: Workflow for Impurity Characterization.
By employing a combination of these orthogonal analytical techniques, researchers can confidently identify and quantify impurities in this compound samples, ensuring the quality and consistency of this important chemical intermediate. This multi-faceted approach provides a robust framework for quality control in research, development, and manufacturing environments.
A Comparative Guide to Catalysts for the Synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Fluoro-3-(2-nitrovinyl)benzene, a valuable intermediate in medicinal chemistry and materials science, is most commonly achieved through the Henry (nitroaldol) reaction. This reaction involves the condensation of 3-fluorobenzaldehyde with nitromethane, catalyzed by a base. The subsequent dehydration of the intermediate β-nitro alcohol yields the desired product. The choice of catalyst is crucial as it significantly influences the reaction's efficiency, selectivity, and overall yield. This guide provides an objective comparison of various catalysts for this synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their needs.
Performance Comparison of Catalysts
The following table summarizes the performance of different catalysts in the synthesis of fluorinated (2-nitrovinyl)benzenes. It is important to note that while some data pertains directly to the 3-fluoro isomer, other data is from the closely related 4-fluorobenzaldehyde, which is expected to exhibit similar reactivity due to comparable electronic effects.
| Catalyst System | Substrate | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Homogeneous Base Catalysts | |||||||
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | 4-Fluorobenzaldehyde | Not specified | Ethanol | Room Temp. | 30 min | 70 | [1] |
| Potassium Hydroxide (KOH) | 4-Fluorobenzaldehyde | 0.25 eq | Ethanol | 60 | 10 min | 76 | [1] |
| Triethylamine (NEt3) | 4-Nitrobenzaldehyde | Not specified | Ethanol | Room Temp. | 30 min | Low | [1] |
| Phenylethylamine | Substituted Benzaldehydes | Catalytic | Isopropanol/n-Butanol/Acetic Acid | ~40 | Several days | High (qualitative) | |
| Heterogeneous Base Catalysts | |||||||
| Calcined Cu:Mg:Al (2:1:1) LDH | Benzaldehyde | 0.5 g | Solvent-free (Microwave) | 50 | 4.5 min | 85 | |
| Biocatalysts | |||||||
| Acyl-peptide releasing enzyme (ST0779) | Substituted Benzaldehydes | 20 mg | tert-Butyl methyl ether (TBME) | 40 | 18 h | up to 92 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Batch Synthesis using a Homogeneous Base Catalyst
This protocol is a generalized procedure for the synthesis of this compound using a common base catalyst in a batch reactor.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: Add nitromethane (1.5 to 2 equivalents) to the solution.
-
Catalyst Addition: While stirring, add the base catalyst (e.g., potassium hydroxide, 0.25 equivalents, or an amine catalyst in catalytic amounts) to the reaction mixture.
-
Reaction: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a duration determined by the catalyst's activity. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing a mixture of ice and dilute hydrochloric acid to neutralize the catalyst and precipitate the product.
-
Isolation and Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of petroleum ether and ethyl acetate.
Protocol 2: Synthesis in a Flow System using Potassium Hydroxide
This protocol describes the synthesis of fluorinated β-nitrostyrenes in a continuous flow system, which can offer advantages in terms of safety and scalability.
-
System Setup: A flow reactor system consisting of two syringe pumps and a heated reactor coil is assembled.
-
Reagent Preparation:
-
Syringe 1 is charged with a solution of 3-fluorobenzaldehyde (2 mmol) and nitromethane (10 mmol) in ethanol (2 mL).
-
Syringe 2 is charged with a solution of potassium hydroxide (0.5 mmol) in ethanol (2 mL).
-
-
Reaction: The two solutions are pumped at equal flow rates into a T-mixer and then through the heated reactor coil (e.g., at 60 °C) with a specific residence time (e.g., 10 minutes).
-
Collection and Work-up: The output from the reactor is collected in a flask containing a dilute acid solution to quench the reaction. The product can then be extracted with an organic solvent (e.g., dichloromethane) and the solvent removed under reduced pressure to yield the crude product.[1]
-
Purification: The crude product is purified by column chromatography or recrystallization.
Reaction Pathway and Experimental Workflow Diagrams
To visually represent the synthesis and the comparative logic, the following diagrams are provided.
References
A Comparative Guide to Quantum Chemical Calculations for Fluoronitrobenzene Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Methods and Experimental Data
This guide provides a comprehensive comparison of quantum chemical calculations for fluoronitrobenzene isomers, offering valuable insights for researchers in computational chemistry, materials science, and drug development. By juxtaposing theoretical data from various computational methods with experimental findings, this document serves as a practical resource for selecting appropriate computational strategies and interpreting results for substituted aromatic compounds.
Comparison of Calculated and Experimental Properties
Quantum chemical calculations offer a powerful tool for predicting the physicochemical properties of molecules. In this section, we compare the performance of different computational methods against experimental data for key properties of ortho-, meta-, and para-fluoronitrobenzene.
Enthalpies of Formation
The standard molar enthalpies of formation in the gaseous phase (ΔfH_m°(g)) are crucial for understanding the thermodynamic stability of isomers. High-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, demonstrate excellent agreement with experimental values obtained from combustion calorimetry.[1] As shown in the table below, the 4-fluoronitrobenzene isomer is experimentally and theoretically determined to be the most thermodynamically stable.[1]
| Compound | Computational Method | Calculated ΔfH_m°(g) (kJ·mol⁻¹) | Experimental ΔfH_m°(g) (kJ·mol⁻¹) |
| 2-Fluoronitrobenzene | G3(MP2)//B3LYP | -103.5 | -102.4 ± 1.5[1] |
| 3-Fluoronitrobenzene | G3(MP2)//B3LYP | -128.9 | -128.0 ± 1.7[1] |
| 4-Fluoronitrobenzene | G3(MP2)//B3LYP | -134.5 | -133.9 ± 1.4[1] |
Spectroscopic Properties
Vibrational and nuclear magnetic resonance (NMR) spectroscopy are fundamental techniques for molecular characterization. Density Functional Theory (DFT) calculations, particularly with the B3LYP functional and the 6-311++G** basis set, have been shown to provide theoretical spectra that are in good agreement with experimental FTIR, FT-Raman, and FT-NMR data.[2] These computational approaches are instrumental in the complete vibrational analysis of fluoronitrobenzene compounds.[2]
| Property | Computational Method | Calculated Value | Experimental Value |
| 2-Fluoronitrobenzene | |||
| Selected Vibrational Frequencies (cm⁻¹) | DFT/B3LYP/6-311++G | Data not explicitly provided in search results | Refer to experimental FTIR/Raman spectra[2] |
| ¹H NMR Chemical Shifts (ppm) | GIAO/B3LYP/6-311++G | Qualitatively good agreement reported[2] | Refer to experimental NMR spectra[2] |
| ¹³C NMR Chemical Shifts (ppm) | GIAO/B3LYP/6-311++G | Qualitatively good agreement reported[2] | Refer to experimental NMR spectra[2] |
| 4-Fluoronitrobenzene | |||
| Selected Vibrational Frequencies (cm⁻¹) | DFT/B3LYP/6-311++G | Data not explicitly provided in search results | Refer to experimental FTIR/Raman spectra[2] |
| ¹H NMR Chemical Shifts (ppm) | GIAO/B3LYP/6-311++G | Qualitatively good agreement reported[2] | Refer to experimental NMR spectra[2] |
| ¹³C NMR Chemical Shifts (ppm) | GIAO/B3LYP/6-311++G | Qualitatively good agreement reported[2] | Refer to experimental NMR spectra[2] |
Note: While the referenced study confirms good agreement, specific numerical data for direct comparison in this table was not available in the provided search snippets.
Electronic Properties
Frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MESP) are key electronic properties that provide insights into the reactivity and intermolecular interactions of molecules. These properties are routinely calculated using DFT methods.[2][3]
| Compound | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2-Fluoronitrobenzene | DFT/B3LYP/6-311++G | Data not explicitly provided in search results | Data not explicitly provided in search results | Data not explicitly provided in search results | Data not explicitly provided in search results |
| 4-Fluoronitrobenzene | DFT/B3LYP/6-311++G | Data not explicitly provided in search results | Data not explicitly provided in search results | Data not explicitly provided in search results | Data not explicitly provided in search results |
Note: Specific quantitative values for HOMO, LUMO, and dipole moment were not available in the provided search snippets for a direct comparison.
Experimental and Computational Protocols
Experimental Methodologies
-
Combustion Calorimetry: The standard molar enthalpies of formation in the liquid phase for the fluoronitrobenzene isomers were determined from the standard molar energies of combustion.[1] These measurements were carried out using a rotating bomb combustion calorimeter.[1]
-
Vapor Pressure Measurement: A static method was employed to measure the vapor pressures of the compounds, which allowed for the determination of the standard molar enthalpies of vaporization and sublimation.[1]
-
Spectroscopy: Experimental FTIR, FT-Raman, and FT-NMR spectra were recorded for o-fluoronitrobenzene and p-fluoronitrobenzene to characterize their vibrational and electronic properties.[2]
Computational Methodologies
-
Geometry Optimization: The molecular geometries of the fluoronitrobenzene isomers were optimized using Density Functional Theory (DFT) with the B3LYP functional.[2][4]
-
Thermodynamic Calculations: High-level ab initio molecular orbital calculations at the G3(MP2)//B3LYP level of theory were used to compute the gas-phase enthalpies of formation.[1]
-
Spectroscopic Calculations: Vibrational frequencies and NMR chemical shifts were calculated using DFT with the B3LYP functional and the 6-311++G** and 6-31G** basis sets.[2] The Gauge-Independent Atomic Orbital (GIAO) method was employed for the calculation of NMR chemical shifts.[2]
-
Electronic Property Calculations: Frontier molecular orbitals (HOMOs and LUMOs) and molecular electrostatic potential surfaces (MESP) were calculated at the B3LYP/6-311++G** level to understand the electronic properties and chemical reactivity.[2]
Visualizing Computational Workflows and Comparisons
To aid in the understanding of the computational processes and the relationships between calculated and experimental data, the following diagrams are provided.
Caption: General workflow for quantum chemical calculations and experimental validation.
References
- 1. Experimental and computational thermodynamic study of three monofluoronitrobenzene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prensipjournals.com [prensipjournals.com]
- 4. Computational Calculation of Nitrobenzene and Its Derivatives | Indonesian Journal of Chemical Research [ojs3.unpatti.ac.id]
Safety Operating Guide
Navigating the Disposal of 1-Fluoro-3-(2-nitrovinyl)benzene: A Step-by-Step Guide
Immediate Safety and Hazard Profile
1-Fluoro-3-(2-nitrovinyl)benzene is a halogenated nitro-organic compound. Based on information for its isomer, it should be treated as a hazardous substance. Key hazards include being harmful if swallowed and causing serious eye damage.[1] It is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, when handling this chemical.[1][2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]
Emergency First Aid:
-
If Swallowed: Rinse the mouth and seek immediate medical help.[1][2]
-
In Case of Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and get medical help.[1]
-
In Case of Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[1][2]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2]
Quantitative Hazard Data
The following table summarizes the known hazard information for a positional isomer, which should be considered indicative for this compound.
| Hazard Statement | Classification | Precautionary Statement References |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264, P270, P301+P317, P330, P501[1] |
| H318: Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) | P280, P305+P354+P338, P317[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. As a halogenated organic compound, it requires specific waste segregation.
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[9][10]
-
Waste material must be disposed of at an approved waste disposal plant.[3][9][10]
-
Spill Management
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1][9] For containment and cleanup, use an inert absorbent material like sand or silica gel.[9] The collected material should be placed in a suitable, closed container for disposal as hazardous waste.[1][10]
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. nipissingu.ca [nipissingu.ca]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Navigating the Safe Handling of 1-Fluoro-3-(2-nitrovinyl)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical compounds is paramount for both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the effective management of 1-Fluoro-3-(2-nitrovinyl)benzene, including detailed operational and disposal plans. While the toxicological properties of this specific compound have not been fully investigated, adherence to the following procedures, based on available safety data and information from structurally similar compounds, is critical.[1]
Immediate Safety and Hazard Identification
This compound is an irritant and may be harmful if ingested or inhaled.[1] It is irritating to the mucous membranes and upper respiratory tract.[1] As a precaution, it should be handled with the same care as other potentially hazardous aromatic and nitro-containing compounds.
Hazard Statements:
-
May cause an allergic skin reaction (H317)
-
Causes serious eye irritation (H319)
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact, which may cause allergic reactions. Always inspect gloves for integrity before use. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when working outside of a chemical fume hood or when there is a potential for generating dusts or aerosols. |
| Skin and Body Protection | A laboratory coat, closed-toe shoes, and additional chemical-resistant clothing as needed.[1] | Provides a barrier against accidental spills and contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing risk. The following steps provide a clear protocol for the safe handling of this compound.
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Place the absorbed material into a suitable, sealed container for disposal.
-
Ventilate the area and clean the spill site once the material has been removed.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including excess reagents, reaction byproducts, and contaminated materials (e.g., gloves, absorbent paper), in a designated and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Container Management:
-
Keep the waste container tightly sealed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal Method:
-
Dispose of the hazardous waste through a licensed and approved hazardous waste disposal facility.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
